molecular formula C24H20N2O6 B557876 Fmoc-4-nitro-L-phenylalanine CAS No. 95753-55-2

Fmoc-4-nitro-L-phenylalanine

Katalognummer: B557876
CAS-Nummer: 95753-55-2
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: RZRRJPNDKJOLHI-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-4-nitro-L-phenylalanine is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRJPNDKJOLHI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426792
Record name Fmoc-4-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95753-55-2
Record name Fmoc-4-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-4-nitro-L-phenylalanine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Fmoc-4-nitro-L-phenylalanine, a critical building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols and data to facilitate its effective use in the laboratory.

Core Chemical Properties and Structure

This compound is an amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for controlled, sequential addition of amino acids to a growing peptide chain.[3] The nitro group on the phenyl ring is a key feature, enhancing the compound's reactivity and providing a versatile handle for further chemical modifications.[1]

The structure of this compound is characterized by three main components: the L-phenylalanine backbone, the N-terminal Fmoc protecting group, and the para-substituted nitro group on the aromatic side chain.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Chemical Data:
PropertyValueReferences
CAS Number 95753-55-2[1]
Molecular Formula C₂₄H₂₀N₂O₆[1]
Molecular Weight 432.4 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 210 - 220 °C[1]
Optical Rotation [α]²⁰/D = -40 ±3° (c=1 in DMF)[1]
Purity (HPLC) ≥ 99%[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

NMR and Mass Spectrometry Data:
SpectrumKey PeaksReference
¹H NMR (DMSO-d₆) δ (ppm): 12.93 (s, 1H, COOH), 8.14 (d, 2H), 7.88 (d, 2H), 7.79 (d, 1H, NH), 7.62 (m, 2H), 7.54 (d, 2H), 7.43-7.23 (m, 4H), 4.34-4.13 (m, 4H), 3.25 (dd, 1H), 3.09-2.90 (m, 1H)[4]
¹³C NMR (DMSO-d₆) δ (ppm): 173.27 (COOH), 156.39 (CONH), 146.73, 144.20, 141.16, 130.94, 128.07, 127.45, 125.62, 123.69, 120.56 (aromatic C), 66.03 (CH₂), 55.25 (CH), 47.03 (CH), 36.62 (CH₂)[4]
Mass Spectrum (ESI) m/z: 455.1214 [M+Na]⁺[4]
Infrared (IR) ν (cm⁻¹): 3429, 3202, 1724, 1693, 1601, 1520, 1447, 1354, 1223, 1057, 856, 760, 741[4]

Experimental Protocols

This compound is a cornerstone in the synthesis of modified peptides. Its incorporation follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence on a Rink Amide resin, yielding a C-terminal amide.

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[5]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.[6] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[5]

    • Wash the resin with DMF. Confirm complete coupling with a Kaiser test.[5]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.[6]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[6]

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the peptide under vacuum.[6]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final amino acid coupled Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Reduction of the Nitro Group

The nitro group of the 4-nitrophenylalanine residue can be reduced to an amine post-synthesis, providing a site for further modification. A common method is reduction with stannous chloride.

Materials:

  • Peptide containing 4-nitrophenylalanine

  • Ethanol

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH)

Procedure:

  • Dissolution: Dissolve the peptide in ethanol.

  • Reduction: Add an excess of stannous chloride dihydrate (e.g., 10 equivalents) to the solution.[4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be monitored by HPLC or mass spectrometry to determine completion.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and 2M KOH.[4]

    • Separate the organic layer, dry it (e.g., over Na₂SO₄), and concentrate to obtain the peptide with the reduced amino group.

  • Purification: Purify the resulting peptide by RP-HPLC.

Nitro Group Reduction Workflow Start Peptide with 4-Nitrophenylalanine Reduction Reduction with SnCl₂·2H₂O in Ethanol Start->Reduction Workup Solvent Removal & Liquid-Liquid Extraction Reduction->Workup Purification RP-HPLC Purification Workup->Purification End Peptide with 4-Aminophenylalanine Purification->End

Caption: Workflow for the reduction of the nitro group.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development areas due to the unique properties of the nitrophenylalanine residue.

Use as a FRET Quencher

The 4-nitrophenylalanine residue can act as a quencher in Förster Resonance Energy Transfer (FRET) pairs.[7] It is often paired with a fluorophore such as 2-Aminobenzoyl (Abz). When the peptide is intact, the close proximity of the Abz donor and the nitrophenylalanine quencher results in FRET, and the fluorescence of Abz is quenched. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to an increase in fluorescence. This principle is widely used to design substrates for detecting enzyme activity, particularly for proteases.

Experimental Setup: A typical FRET-based enzymatic assay involves incubating the synthesized peptide substrate (containing the Abz/4-nitrophenylalanine pair) with the enzyme of interest. The fluorescence intensity is monitored over time using a fluorometer with an excitation wavelength of approximately 320 nm and an emission wavelength of around 420 nm.[7] An increase in fluorescence indicates cleavage of the peptide substrate.

FRET-Based Enzyme Assay cluster_0 Before Cleavage cluster_1 After Cleavage Substrate Intact Peptide Substrate (Abz - 4-NO₂-Phe) Enzyme Protease NoFluorescence Fluorescence Quenched Substrate->NoFluorescence Cleavage Enzymatic Cleavage Enzyme->Cleavage Products Cleaved Peptide Fragments (Separated Abz and 4-NO₂-Phe) Cleavage->Products Fluorescence Fluorescence Emission Products->Fluorescence

Caption: Principle of a FRET-based assay using a 4-nitrophenylalanine quencher.

Role in Synthesizing Signaling Pathway Inhibitors

Peptides synthesized using this compound and other non-canonical amino acids can be designed to inhibit specific biological pathways, which is of great interest in drug development. For example, peptides can be developed to block the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor (TNFR1), a key interaction in inflammatory signaling pathways that activate NF-κB and MAPKs.[8][9] Similarly, peptide-based inhibitors targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer, are an active area of research.[10]

Peptide Inhibition of a Signaling Pathway Ligand Signaling Ligand (e.g., TNF-α) Receptor Cell Surface Receptor (e.g., TNFR1) Ligand->Receptor Downstream Downstream Signaling Cascade (e.g., NF-κB, MAPK activation) Receptor->Downstream Peptide Synthetic Peptide Inhibitor (Containing modified Phe) Peptide->Block Response Cellular Response (e.g., Inflammation) Downstream->Response

Caption: Logical diagram of a synthetic peptide inhibiting a signaling pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust by working in a well-ventilated area or fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This guide provides a foundational understanding and practical protocols for the use of this compound. Its versatility as a building block in peptide synthesis continues to open new avenues for research and the development of novel therapeutics.

References

Synthesis and Purification of Fmoc-4-nitro-L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine (Fmoc-4-nitro-L-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS). The introduction of a nitro group onto the phenyl ring of phenylalanine offers unique properties for advanced applications in drug discovery and biochemical research. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual workflows to ensure efficient and high-purity production of this important amino acid derivative.

Overview

This compound is an amino acid derivative where the alpha-amino group is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The nitro functional group on the aromatic side chain can serve as a versatile handle for further chemical modifications or to modulate the biological activity of the resulting peptide.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the N-protection of 4-nitro-L-phenylalanine using an activated Fmoc reagent, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under Schotten-Baumann conditions. This reaction proceeds via nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc-OSu.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 4-nitro-L-phenylalanine and Fmoc-OSu.

Materials:

  • 4-nitro-L-phenylalanine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, suspend 37.7 g (0.179 mol) of 4-nitro-L-phenylalanine in 200 mL of a 2% aqueous sodium hydroxide solution.

  • Add 80 mL of acetonitrile and stir the mixture until the amino acid is completely dissolved.

  • Preparation of Fmoc Reagent: In a separate beaker, suspend 61.8 g (0.183 mol) of Fmoc-OSu in 100 mL of acetonitrile.

  • Reaction: Add the Fmoc-OSu suspension to the dissolved amino acid solution.

  • Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Precipitation: After completion of the reaction, carefully acidify the mixture to a pH of 4-5 by the slow, dropwise addition of a 5% aqueous HCl solution with continuous stirring. A white precipitate of this compound will form.

  • Isolation of Crude Product: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with ethyl acetate to remove unreacted Fmoc-OSu and other organic impurities.

  • Drying: Dry the crude product under vacuum to a constant weight. A typical yield for the crude product is in the range of 67-71%.[1]

Synthesis Workflow

Synthesis_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up & Isolation A 4-nitro-L-phenylalanine C Dissolved Amino Acid Solution A->C Stir until clear B 2% NaOH (aq) + Acetonitrile B->C E Reaction Mixture C->E D Fmoc-OSu in Acetonitrile D->E Add and stir for 3h at RT G Precipitated Product E->G Acidify to pH 4-5 F 5% HCl (aq) F->G H Filtration G->H I Washing (Ethyl Acetate) H->I J Drying I->J K Crude this compound J->K

Synthesis workflow for this compound.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove any remaining starting materials, by-products, or salts. Recrystallization is a common and effective method for obtaining high-purity this compound.

Experimental Protocol: Recrystallization

This protocol describes the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • 1,4-Dioxane

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Solvent Preparation: Prepare a 1:1 (v/v) solvent mixture of ethanol and 1,4-dioxane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot ethanol/dioxane solvent mixture required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals of pure this compound will begin to form.

  • Complete Crystallization: To maximize the yield, cool the flask in an ice bath for at least one hour to ensure complete precipitation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold ethanol/dioxane solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Purification Workflow

Purification_Workflow A Crude this compound B Dissolve in minimum hot Ethanol/Dioxane (1:1) A->B C Hot Filtration (optional) B->C D Slowly cool to room temperature C->D E Cool in ice bath D->E F Vacuum Filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure this compound H->I

Purification workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a benchmark for quality assessment.

ParameterTypical Value(s)
Molecular Formula C₂₄H₂₀N₂O₆
Molecular Weight 432.43 g/mol
Appearance White to off-white powder
Melting Point 230 °C (literature); other sources report ranges between 179-234 °C[1]
Purity (HPLC) ≥97.5% to ≥99%[1][2]
Optical Rotation [α]²⁰D = -40 ± 3° (c=1 in DMF)[2] or -34 ± 1° (c=1.055 in DMF)[1]
Yield (Crude) 67-71%[1]

Characterization Data

Detailed analytical data is crucial for confirming the identity and purity of the synthesized compound.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆, δ, ppm): 2.90-3.09 (m, 1H, CH₂), 3.25 (dd, 1H, CH₂, ²J=13.7, ³J=4.3 Hz), 4.13-4.34 (m, 4H, 2CH₂, 2CH), 7.23-7.45 (m, 4Harom), 7.54 (d, 2Harom, ³J=8.6 Hz), 7.60-7.64 (m, 2Harom), 7.79 (d, 1H, NH, ³J=8.6 Hz), 7.88 (d, 2Harom, ³J=7.5 Hz), 8.14 (d, 2Harom, ³J=8.6 Hz), 12.93 (s, 1H, COOH).[1]

  • ¹³C NMR (DMSO-d₆, δ, ppm): 36.62 (CH₂), 47.03 (CH), 55.25 (CH), 66.03 (CH₂), 120.56, 123.69, 125.62, 127.45, 128.07, 130.94, 141.16, 144.20, 146.73 (arom), 156.39 (CONH), 173.27 (COOH).[1]

Infrared (IR) Spectroscopy
  • IR (ν, cm⁻¹): 3429, 3202, 1724, 1693, 1601, 1520, 1447, 1354, 1223, 1057, 856, 760, 741.[1]

Mass Spectrometry
  • Mass Spectrum (ESI, m/z): 455.1214 [M+Na]⁺.[1]

Conclusion

This technical guide provides a detailed and practical framework for the successful synthesis and purification of high-purity this compound. By following the outlined experimental protocols and utilizing the provided quantitative and characterization data as benchmarks, researchers, scientists, and drug development professionals can confidently produce this essential building block for advanced peptide synthesis and related applications. The visual workflows offer a clear and concise representation of the key experimental stages, facilitating efficient and reproducible execution.

References

Spectroscopic and Structural Characterization of Fmoc-4-nitro-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the key spectroscopic data for Fmoc-4-nitro-L-phenylalanine (Fmoc-Phe(4-NO₂)-OH), a critical amino acid derivative used in peptide synthesis and drug development.[1][2] The inclusion of a nitro group on the phenyl ring offers unique properties, making it valuable as an infrared probe or a quencher in FRET pairs.[2][3] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical and Physical Properties

  • Chemical Name: N-((9H-Fluoren-9-ylmethoxy)carbonyl)-4-nitro-L-phenylalanine[4][5]

  • Synonyms: Fmoc-Phe(4-NO₂)-OH, Fmoc-p-nitro-L-Phe-OH[1]

  • CAS Number: 95753-55-2[1][6][7]

  • Molecular Formula: C₂₄H₂₀N₂O₆[1][6]

  • Molecular Weight: 432.43 g/mol [7]

  • Appearance: White to off-white powder[1]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum was recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).[6]

Chemical Shift (δ, ppm)Multiplicity / CouplingNumber of ProtonsAssignment
12.93s1HCOOH
8.14d, ³J=8.6 Hz2HAromatic (H ortho to NO₂)
7.88d, ³J=7.5 Hz2HAromatic (Fmoc)
7.79d, ³J=8.6 Hz1HNH
7.60-7.64m2HAromatic (Fmoc)
7.54d, ³J=8.6 Hz2HAromatic (H meta to NO₂)
7.23-7.45m4HAromatic (Fmoc)
4.13-4.34m4HCH (α-carbon), CH (Fmoc), CH₂ (Fmoc)
3.25dd, ²J=13.7, ³J=4.3 Hz1HCH₂ (β-carbon)
2.90-3.09m1HCH₂ (β-carbon)

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was recorded in DMSO-d₆. Chemical shifts (δ) are reported in ppm.[6]

Chemical Shift (δ, ppm)Assignment
173.27COOH
156.39CONH (Urethane C=O)
146.73Aromatic (C-NO₂)
144.20, 141.16Aromatic (Fmoc quaternary)
130.94Aromatic
128.07, 127.45, 125.62Aromatic (Fmoc)
123.69Aromatic
120.56Aromatic (Fmoc)
66.03CH₂ (Fmoc)
55.25CH (α-carbon)
47.03CH (Fmoc)
36.62CH₂ (β-carbon)

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands (ν) in cm⁻¹.[6]

Wavenumber (ν, cm⁻¹)Functional Group Assignment
3429O-H stretch (Carboxylic acid)
3202N-H stretch (Amide)
1724C=O stretch (Carboxylic acid)
1693C=O stretch (Urethane)
1601C=C stretch (Aromatic)
1520N-O asymmetric stretch (Nitro group)
1447C=C stretch (Aromatic)
1354N-O symmetric stretch (Nitro group)

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry was performed using Electrospray Ionization (ESI).[6]

Ionization Modem/z (Observed)Ion Assignment
ESI455.1214[M+Na]⁺

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ as reported, to a concentration suitable for NMR analysis (approx. 5-10 mg/mL). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 300, 400, or 500 MHz).[8] The chemical shifts are referenced to the residual solvent peak.

3.2 Infrared (IR) Spectroscopy

For a solid sample like this compound, several methods can be employed:

  • Thin Solid Film: A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like acetone or methylene chloride.[9] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.[9]

  • Potassium Bromide (KBr) Pellet: The solid sample is mixed with dry KBr powder and ground to a fine, well-mixed powder.[10] This mixture is then pressed under high pressure in a die to form a transparent or translucent disk, which is placed in the spectrometer's sample holder for analysis.[10][11]

  • Nujol Mull: A small amount of the solid is ground with a few drops of mineral oil (Nujol) to create a fine paste or "mull".[12] This mull is then spread between two salt plates for spectral acquisition. The spectrum of Nujol itself has known peaks that can be subtracted or ignored.[10][12]

3.3 Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing protected amino acids.

  • Sample Preparation: A dilute solution of the sample is prepared in a solvent system compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to promote protonation.[13][14]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed and enter the mass analyzer.

  • Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. For this compound, the sodium adduct [M+Na]⁺ is a commonly observed species.[6]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Sample This compound (Solid Powder) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in DMSO-d6 IR IR Spectroscopy Sample->IR Prepare KBr Pellet or Thin Film MS Mass Spectrometry (ESI) Sample->MS Dissolve in ACN/H₂O + FA NMR_Data Chemical Shifts (δ) Coupling Constants (J) Structure Confirmation NMR->NMR_Data IR_Data Absorption Bands (ν) Functional Group ID IR->IR_Data MS_Data Mass-to-Charge (m/z) Molecular Weight Formula Verification MS->MS_Data

References

Solubility of Fmoc-4-nitro-L-phenylalanine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Fmoc-4-nitro-L-phenylalanine

For researchers, scientists, and drug development professionals, understanding the solubility of reagents is paramount for the success of synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). This compound is a crucial building block for incorporating non-canonical amino acids into peptides, often used to probe biological systems or to modulate peptide properties.[1] This technical guide provides a comprehensive overview of the known solubility of this compound, a detailed experimental protocol for determining its solubility in various solvents, and a workflow illustrating its application in peptide synthesis.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by its chemical structure, which features a large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a polar nitro group on the phenyl ring.[1] This amphipathic nature suggests that its solubility will be highest in polar aprotic solvents that can solvate both the nonpolar and polar regions of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₀N₂O₆[1][2]
Molecular Weight 432.43 g/mol [2][3]
Appearance White to pale cream powder/fused solid[1][2][4]
Melting Point 179 - 223 °C (range from various sources)[1][2][4]
Storage Temperature 2-8°C[1][2]

Solubility Data

Specific quantitative solubility data for this compound is sparse in the literature. However, qualitative and semi-quantitative information, primarily in the context of SPPS, is available. Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[5]

Table 2: Known Solubility of this compound

SolventTypeSolubilityNotesReference
N,N-Dimethylformamide (DMF) Polar AproticClearly soluble (1 mmole in 2 ml)This equates to a concentration of approximately 0.5 M. DMF is a standard solvent for SPPS.
N-Methyl-2-pyrrolidone (NMP) Polar AproticExpected to be solubleNMP has a higher solvating power than DMF and is a common alternative.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticExpected to be solubleDMSO is a strong solvent for many Fmoc-amino acids.[6]
Water Polar ProticSparingly solubleThe large, hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[7]

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for determining the quantitative solubility of this compound in a solvent of interest. This method relies on creating a saturated solution and then quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).[7][8]

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., DMF, NMP, Dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[8]

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.[7]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.[7]

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).[7]

    • Detect the this compound peak by UV absorbance at 265 nm or 301 nm.[7]

  • Quantification:

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, a technique that enables the stepwise synthesis of peptides on a solid support.[9] The solubility of the Fmoc-amino acid in the reaction solvent is critical for achieving efficient coupling and high purity of the final peptide.[7]

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_reagents Reagents Resin Resin with Linker and First Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Final Cycle FmocAA Solubilized This compound in DMF FmocAA->Coupling Activator Activation Reagent (e.g., HBTU, DIPEA) Activator->Coupling Purification Peptide Purification (HPLC) Cleavage->Purification

References

An In-Depth Technical Guide to N-Fmoc-4-nitro-L-phenylalanine (CAS 95753-55-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-4-nitro-L-phenylalanine, commonly referred to as Fmoc-Phe(4-NO2)-OH, is a specialized amino acid derivative with the CAS number 95753-55-2. This compound serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of sophisticated peptide-based therapeutics and biochemical probes. Its unique structure, featuring the temporary Fmoc protecting group and a nitro-functionalized phenyl ring, offers distinct advantages for researchers in peptide chemistry, drug discovery, and molecular biology. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies associated with this versatile compound.

Physicochemical Properties

Fmoc-Phe(4-NO2)-OH is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical synthesis.

PropertyValueReferences
CAS Number 95753-55-2
Molecular Formula C₂₄H₂₀N₂O₆
Molecular Weight 432.43 g/mol
IUPAC Name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(4-nitrophenyl)propanoic acid
Synonyms Fmoc-4-nitro-L-phenylalanine, Fmoc-L-Phe(4-NO2)-OH, N-Fmoc-4-nitro-L-phenylalanine
Appearance White to off-white powder
Melting Point 213-223 °C
Solubility Soluble in DMF
Storage Temperature 2-8 °C

Applications in Research and Drug Development

The primary utility of Fmoc-Phe(4-NO2)-OH lies in its role as a precursor for the synthesis of bioactive peptides. The nitro group on the phenylalanine side chain can be reduced to an amine, providing a reactive handle for further chemical modifications, or it can be utilized for its electronic properties.

Synthesis of VLA-4 Integrin Antagonists

Fmoc-Phe(4-NO2)-OH is a key intermediate in the synthesis of antagonists targeting the Very Late Antigen-4 (VLA-4) integrin. VLA-4 is a cell adhesion receptor involved in inflammatory responses and is a validated therapeutic target for autoimmune diseases such as multiple sclerosis. VLA-4 antagonists can block the interaction of VLA-4 with its ligands, such as VCAM-1, thereby inhibiting the migration of leukocytes across the blood-brain barrier. The 4-nitrophenylalanine residue, once incorporated into a peptide and reduced to 4-aminophenylalanine, can be a crucial part of the pharmacophore that interacts with the VLA-4 binding site.

Synthesis of Kahalalide F Analogs

This amino acid derivative is also employed in the synthesis of analogs of Kahalalide F, a marine-derived cyclic depsipeptide with potent antitumor activity.[1][2][3] Kahalalide F has a unique mechanism of action that involves the induction of oncosis-like necrotic cell death and the targeting of lysosomes.[4][5] By incorporating modified amino acids like 4-nitrophenylalanine, researchers can explore the structure-activity relationship of Kahalalide F, aiming to develop analogs with improved efficacy, selectivity, and pharmacokinetic profiles.[1]

Signaling Pathways

Understanding the signaling pathways modulated by the molecules synthesized from Fmoc-Phe(4-NO2)-OH is crucial for drug development. Below are representations of the VLA-4 integrin signaling pathway and the Kahalalide F-induced cell death pathway.

VLA-4 Integrin Signaling Pathway

VLA-4 signaling is a bidirectional process. "Inside-out" signaling, initiated by chemokines or other stimuli, activates the integrin, increasing its affinity for ligands. "Outside-in" signaling is triggered upon ligand binding and leads to downstream cellular responses like cell adhesion, migration, and proliferation. VLA-4 antagonists block the initial ligand binding, thereby inhibiting both outside-in signaling and the subsequent inflammatory cascade.

VLA4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 VLA4_active VLA-4 Integrin (Active) VCAM1->VLA4_active binds VLA4 VLA-4 Integrin (Inactive) Downstream_Signaling Cell Adhesion, Migration, Proliferation VLA4_active->Downstream_Signaling initiates 'Outside-In' Chemokine_Receptor Chemokine Receptor Talin_Kindlin Talin/Kindlin Chemokine_Receptor->Talin_Kindlin activates 'Inside-Out' Chemokine Chemokine Chemokine->Chemokine_Receptor binds Talin_Kindlin->VLA4 conformational change VLA4_Antagonist VLA-4 Antagonist (e.g., BIO-1211) VLA4_Antagonist->VLA4_active blocks binding

VLA-4 Integrin Signaling and Antagonist Action
Kahalalide F-Induced Cell Death Pathway

Kahalalide F and its analogs induce a non-apoptotic form of cell death, often described as oncosis or necrosis-like. A key aspect of its mechanism is the downregulation of the ErbB3 receptor, which leads to the inhibition of the pro-survival PI3K/Akt signaling pathway. This disruption of cellular homeostasis ultimately results in cell swelling, membrane rupture, and cell death.

KahalalideF_Pathway KahalalideF Kahalalide F Analog ErbB3 ErbB3 Receptor KahalalideF->ErbB3 downregulates Oncosis Oncosis-like Cell Death KahalalideF->Oncosis induces Lysosome Lysosomal Disruption KahalalideF->Lysosome PI3K PI3K ErbB3->PI3K activates Akt Akt PI3K->Akt activates Pro_survival Pro-survival Signaling Akt->Pro_survival Akt->Oncosis inhibits Pro_survival->Oncosis inhibits

Kahalalide F Analog-Induced Cell Death Pathway

Experimental Protocols

The incorporation of Fmoc-Phe(4-NO2)-OH into a peptide sequence generally follows standard protocols for Fmoc-based solid-phase peptide synthesis. Below is a generalized workflow and a more detailed protocol for the coupling step.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support involves a series of cyclical steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and another washing step. This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling of Fmoc-Phe(4-NO2)-OH + Activating Agents (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin & Deprotection Repeat->Cleavage No Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Generalized Workflow for SPPS
Detailed Protocol for Coupling of Fmoc-Phe(4-NO2)-OH

This protocol outlines the manual coupling of Fmoc-Phe(4-NO2)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free amine

  • Fmoc-Phe(4-NO2)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Preparation of the Amino Acid Solution:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-Phe(4-NO2)-OH relative to the resin loading in DMF.

    • Add an equimolar amount of an activating agent (e.g., HOBt).

    • If using HBTU, dissolve it in DMF with the amino acid and add 6-10 equivalents of DIPEA.

    • If using DIC, add it to the amino acid and HOBt solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • To the deprotected resin in the reaction vessel, add the activated Fmoc-Phe(4-NO2)-OH solution.

    • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. If the test is positive (indicating free amines), the coupling reaction should be extended or repeated.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Suppliers

Fmoc-Phe(4-NO2)-OH is commercially available from various chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

SupplierPurity
Sigma-Aldrich (Merck)≥96.0% (HPLC)
Thermo Fisher Scientific≥97.5% (HPLC)
TCI Chemicals>98.0% (HPLC)
Chem-Impex International≥99% (HPLC)
Aapptec
BLD Pharm
CookeChem98%

Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a safe environment by trained personnel, and all chemicals should be handled in accordance with their respective Safety Data Sheets (SDS).

References

An In-depth Technical Guide to Fmoc-Protected Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide science, enabling the routine construction of complex peptide chains for a myriad of applications in research, diagnostics, and therapeutics.[] At the heart of modern SPPS lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy, a methodology renowned for its mild reaction conditions and high efficiency.[2][3] This technical guide provides a comprehensive exploration of Fmoc-protected amino acids, detailing the core principles of Fmoc chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Fmoc protecting group, introduced by Carpino and Han in 1970, offers significant advantages over the older tert-butyloxycarbonyl (Boc) strategy.[2] Its key feature is its lability to mild basic conditions, typically a solution of piperidine, while remaining stable to acids.[4] This orthogonality allows for the selective removal of the Nα-Fmoc group at each step of peptide chain elongation without affecting the acid-labile protecting groups on the amino acid side chains.[4][5] This elegant approach minimizes side reactions and preserves the integrity of the synthesized peptide.[6]

This guide will delve into the intricacies of Fmoc-SPPS, providing researchers and drug development professionals with the foundational knowledge and practical guidance necessary to leverage this powerful technology.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The synthesis proceeds from the C-terminus to the N-terminus.[5] The fundamental cycle of Fmoc-SPPS consists of three key steps: Fmoc deprotection, amino acid coupling, and washing.

The Fmoc Protecting Group: Structure and Properties

The Fmoc group is a carbamate that protects the α-amino group of an amino acid.[2] Its fluorenyl ring system is responsible for its characteristic UV absorbance at approximately 300 nm, which can be utilized for real-time monitoring of the deprotection step.[7]

Key Properties of the Fmoc Group:

  • Base Lability: Easily cleaved by mild bases like piperidine through a β-elimination mechanism.[7][8]

  • Acid Stability: Resistant to acidic conditions, ensuring the stability of the Nα-protection during the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[4][9]

  • Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[][4]

The General Fmoc-SPPS Workflow

The overall process of synthesizing a peptide using Fmoc chemistry can be broken down into four main stages: resin preparation, chain elongation, cleavage and deprotection, and finally, purification and analysis.[5]

Fmoc_SPPS_Workflow start Start resin_prep 1. Resin Preparation (Swelling and First Amino Acid Loading) start->resin_prep elongation_cycle 2. Chain Elongation Cycle resin_prep->elongation_cycle deprotection a. Fmoc Deprotection (Piperidine in DMF) elongation_cycle->deprotection Repeat n-1 times cleavage 3. Cleavage & Deprotection (TFA Cocktail) elongation_cycle->cleavage Final Cycle Complete washing1 b. Washing (DMF) deprotection->washing1 coupling c. Amino Acid Coupling (Activated Fmoc-AA) washing1->coupling washing2 d. Washing (DMF) coupling->washing2 washing2->elongation_cycle purification 4. Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification end End purification->end

Figure 1. High-level workflow of Fmoc solid-phase peptide synthesis.

Side-Chain Protection in Fmoc Chemistry

To prevent unwanted side reactions, the reactive functional groups on amino acid side chains must be protected.[2] In Fmoc-SPPS, these side-chain protecting groups are typically acid-labile, allowing for their removal simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2][3] This orthogonality between the base-labile Fmoc group and acid-labile side-chain protection is a cornerstone of the strategy.[][10]

Amino AcidSide-Chain Functional GroupCommon Protecting Group(s)Cleavage Condition
Arginine (Arg)GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Strong Acid (TFA)
Aspartic Acid (Asp)Carboxylic AcidOtBu (tert-Butyl ester)Strong Acid (TFA)
Cysteine (Cys)ThiolTrt (Trityl), Acm (Acetamidomethyl), tBu (tert-Butyl)Strong Acid (TFA), Iodine, Strong Acid (TFA) respectively[11]
Glutamic Acid (Glu)Carboxylic AcidOtBu (tert-Butyl ester)Strong Acid (TFA)
Histidine (His)ImidazoleTrt (Trityl), Boc (tert-Butoxycarbonyl)Strong Acid (TFA)
Lysine (Lys)AmineBoc (tert-Butoxycarbonyl)Strong Acid (TFA)
Serine (Ser)HydroxyltBu (tert-Butyl)Strong Acid (TFA)[11]
Threonine (Thr)HydroxyltBu (tert-Butyl)Strong Acid (TFA)[11]
Tryptophan (Trp)IndoleBoc (tert-Butoxycarbonyl)Strong Acid (TFA)
Tyrosine (Tyr)Phenolic HydroxyltBu (tert-Butyl)Strong Acid (TFA)

Table 1. Common Side-Chain Protecting Groups in Fmoc-SPPS.

The Chemistry of Fmoc-SPPS: Deprotection and Coupling

Fmoc Deprotection

The removal of the Fmoc group is achieved by treatment with a mild base, most commonly a 20% solution of piperidine in DMF.[5] The reaction proceeds via a β-elimination mechanism.[5][8] The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates.[8] The piperidine also acts as a scavenger for the liberated DBF.[10]

Fmoc_Deprotection fmoc_peptide Fmoc-NH-Peptide-Resin intermediate1 Carbanion Intermediate fmoc_peptide->intermediate1 + Piperidine piperidine Piperidine (Base) piperidine->intermediate1 dbf_adduct DBF-Piperidine Adduct piperidine->dbf_adduct free_amine H2N-Peptide-Resin (Free Amine) intermediate1->free_amine β-elimination dbf Dibenzofulvene (DBF) intermediate1->dbf dbf->dbf_adduct + Piperidine

Figure 2. Mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling

Following Fmoc deprotection and washing, the next Fmoc-protected amino acid is coupled to the newly liberated N-terminal amine of the growing peptide chain. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated.[6] A variety of coupling reagents are available for this purpose, which can be broadly classified into carbodiimides, aminium/uronium salts, and phosphonium salts.[12]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATUAminium/Uronium Salt15-45 minutes>99>95Very Low[12]
HBTUAminium/Uronium Salt20-60 minutes>98>95Low[12]
HCTUAminium/Uronium Salt15-45 minutes>99>95Very Low[12]
PyBOPPhosphonium Salt30-120 minutes>98>95Low[12]
DIC/HOBtCarbodiimide/Additive60-180 minutes>95>90Low to Moderate
DIC/OxymaCarbodiimide/Additive30-120 minutes>98>95Very Low

Table 2. Performance Comparison of Common Coupling Reagents in Fmoc-SPPS. [12]

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids

  • SPPS resin (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides)[13]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HATU, HCTU, DIC)

  • Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Diethyl ether

Protocol 1: Manual Fmoc-SPPS for a Single Coupling Cycle

This protocol outlines the steps for one cycle of amino acid addition.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 5-10 minutes.[13]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[13]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[12]

    • Add a base (e.g., DIPEA, 6 equivalents) to the activation mixture.[12]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 30-60 minutes, or until the coupling is complete (as determined by a colorimetric test like the Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Wash with DCM (2-3 times) and dry for the next cycle or for storage.

Protocol 2: Cleavage and Final Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers depends on the amino acids present in the peptide.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Conclusion

The Fmoc protection strategy is a cornerstone of modern peptide synthesis, offering a mild, efficient, and versatile approach to constructing peptides of varying lengths and complexities.[2][3] Its orthogonal nature, coupled with the wide availability of Fmoc-protected amino acids and advanced coupling reagents, has made it the method of choice for both academic research and industrial-scale peptide production.[2][9] A thorough understanding of the principles of Fmoc chemistry, careful selection of reagents, and adherence to optimized protocols are paramount for the successful synthesis of high-quality peptides. This guide provides a solid foundation for researchers and professionals to confidently apply Fmoc-SPPS in their endeavors to advance the frontiers of science and medicine.

References

Fmoc-4-nitro-L-phenylalanine: A Versatile Building Block for Engineering Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a powerful strategy to modulate the biological activity, enhance the stability, and refine the pharmacokinetic profiles of peptide-based therapeutics. Among the vast arsenal of synthetic amino acids, Fmoc-4-nitro-L-phenylalanine stands out as a versatile and valuable building block. The introduction of a nitro group at the para position of the phenylalanine side chain imparts unique chemical properties that can be exploited to create peptides with tailored functionalities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in the development of bioactive peptides, complete with experimental protocols and a review of its impact on biological systems.

Physicochemical Properties of this compound

This compound is a derivative of the natural amino acid L-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and a nitro (-NO₂) group on the phenyl ring. These modifications are crucial for its utility in solid-phase peptide synthesis (SPPS).

PropertyValueReference
Molecular Formula C₂₄H₂₀N₂O₆
Molecular Weight 432.4 g/mol
Appearance White to off-white powder
Melting Point 210 - 220 °C
Purity (HPLC) ≥ 99%
Solubility Soluble in DMF, DMSO
Storage 0 - 8 °C

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a 4-nitro-L-phenylalanine residue.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a dark blue color).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.

  • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • After

An In-depth Technical Guide to the Discovery and Initial Characterization of Nitrated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrated derivatives of the essential amino acid phenylalanine are gaining increasing attention within the scientific community for their potential as pharmacological agents and biochemical probes. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of these compounds, with a focus on p-nitro-L-phenylalanine. It details established synthetic protocols, methods for structural elucidation, and summarizes the current understanding of their biological activities. This document is intended to serve as a core resource for researchers and professionals in drug development interested in exploring the therapeutic potential of nitrated phenylalanine derivatives.

Introduction

The strategic modification of amino acids is a cornerstone of medicinal chemistry, enabling the development of novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability. The introduction of a nitro group onto the phenyl ring of phenylalanine creates a new class of derivatives with unique physicochemical properties. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution of the aromatic ring, influencing protein-protein interactions, enzymatic activity, and receptor binding. This guide delves into the foundational aspects of nitrated phenylalanine derivatives, from their initial synthesis to their preliminary biological evaluation.

Discovery and Synthesis

The most well-documented method for the synthesis of nitrated phenylalanine derivatives is through the electrophilic nitration of L-phenylalanine using a mixed acid solution of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). This reaction typically yields a mixture of ortho-, meta-, and para-nitrated isomers, with the para-isomer being the major product.

Optimized Synthesis of L-4-Nitrophenylalanine

Several studies have focused on optimizing the yield of L-4-nitrophenylalanine. One common method involves the slow addition of concentrated nitric acid to a solution of L-phenylalanine in concentrated sulfuric acid at low temperatures to control the exothermic reaction and minimize side-product formation.

Table 1: Optimized Reaction Conditions for the Synthesis of L-4-Nitrophenylalanine

ParameterOptimized ConditionYieldReference
Batch Reactor
H₂SO₄:HNO₃ Volume Ratio2:165.2%[1]
Reaction Temperature0°C[1]
Reaction Time3 hours[1]
Tubular Reactor
H₂SO₄:HNO₃ Volume Ratio2:180.9%
Reaction Temperature50°C
Reaction Time5 minutes

Note: The use of a tubular reactor can significantly increase the yield and reduce reaction time, while also minimizing the formation of dimeric by-products.

Experimental Protocols

Synthesis of p-Nitro-L-phenylalanine

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (95-98%)

  • Concentrated Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Lead (II) Carbonate (PbCO₃)

  • Hydrogen Sulfide (H₂S) gas

  • 95% Ethanol

Procedure:

  • In a flask submerged in an ice bath, dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 mL of concentrated H₂SO₄ at 0°C.

  • Slowly add 3.0 mL of concentrated HNO₃ dropwise to the stirring solution, ensuring the temperature remains at approximately 0°C.

  • After the addition of HNO₃ is complete, continue stirring for an additional 10-15 minutes.

  • Pour the reaction mixture over approximately 200 mL of ice and then dilute with deionized water to a total volume of about 700 mL.

  • Heat the solution to boiling and neutralize it by adding approximately 80 g of PbCO₃.

  • Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions.

  • Filter the solution again and reduce the filtrate to one-third of its original volume by evaporation.

  • Collect the solid that forms by filtration and wash it with 95% ethanol.

  • Recrystallize the product from boiling water to obtain pure p-nitro-L-phenylalanine.

NMR Spectroscopic Characterization

Sample Preparation:

  • Dissolve 5-10 mg of the nitrated phenylalanine derivative in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • The aromatic region (typically 7.0-8.5 ppm) will show characteristic splitting patterns for the ortho-, meta-, and para-isomers.

¹³C NMR Spectroscopy:

  • Acquire a ¹³C NMR spectrum on the same instrument.

  • Proton decoupling is typically used to simplify the spectrum.

  • The chemical shifts of the aromatic carbons will be influenced by the position of the nitro group.

Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

Electrospray Ionization (ESI) Mass Spectrometry:

  • Infuse the sample solution into the ESI source of a mass spectrometer.

  • Acquire mass spectra in both positive and negative ion modes.

  • The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ should be observed, confirming the molecular weight of the compound.

  • Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.

Initial Characterization of Biological Activity

While extensive quantitative data for simple nitrated phenylalanine derivatives is still emerging, preliminary studies and data on related compounds suggest potential in several therapeutic areas.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit antimicrobial properties, often through the generation of reactive nitroso and superoxide species upon reduction within microbial cells. These reactive species can then damage DNA and other critical cellular components. While specific Minimum Inhibitory Concentration (MIC) values for simple nitrated phenylalanine isomers against a broad range of bacteria are not yet widely reported, derivatives have shown promise. For instance, N-(p-nitrobenzoyl)-L-phenylalanine has been reported to have antimicrobial action.

Enzyme Inhibition

Phenylalanine and its derivatives are known to interact with various enzymes. For example, L-phenylalanine can inhibit alkaline phosphatase. It is plausible that nitrated phenylalanine derivatives could act as inhibitors of various enzymes, a hypothesis that warrants further investigation. The nitro group's electronic properties could influence binding to active or allosteric sites.

Cytotoxicity

The cytotoxic potential of nitrated phenylalanine derivatives is an area of active research. While specific IC50 values against a wide range of cancer cell lines are not yet available for the simple isomers, the general class of nitroaromatic compounds has been investigated for anticancer properties.

Further research is required to establish definitive quantitative data (MIC, IC50 values) for the biological activities of ortho-, meta-, and para-nitrophenylalanine.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by nitrated phenylalanine derivatives are still under investigation. However, based on the known activities of other nitro-containing molecules and phenylalanine itself, several potential mechanisms can be proposed.

Keap1-Nrf2 Pathway

Electrophilic nitro-fatty acids are known to activate the Keap1-Nrf2 antioxidant response pathway. This occurs through the modification of cysteine residues on the Keap1 protein, which leads to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then upregulates the expression of a battery of cytoprotective genes. It is conceivable that nitrated phenylalanine derivatives could also act as signaling molecules to modulate this critical protective pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binding Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 interaction Cul3->Nrf2 ubiquitination Nitrated_Phe Nitrated Phenylalanine Derivative Nitrated_Phe->Keap1 modifies Cys ARE Antioxidant Response Element (ARE) Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes activates Nrf2_n->ARE binds

Proposed activation of the Keap1-Nrf2 pathway by nitrated phenylalanine derivatives.
Neuroprotective Signaling

Phenylalanine derivatives have been investigated for their neuroprotective effects. Some halogenated derivatives, for instance, have been shown to attenuate excitotoxicity by depressing glutamatergic synaptic transmission. It is possible that nitrated phenylalanine derivatives could exert similar or novel neuroprotective effects through modulation of neurotransmitter systems or other neuronal signaling cascades.

Neuroprotective_Signaling Glutamate_Release Excessive Glutamate Release Glutamate_Receptor Glutamate Receptors (e.g., AMPA) Glutamate_Release->Glutamate_Receptor activates Excitotoxicity Excitotoxicity & Neuronal Damage Glutamate_Receptor->Excitotoxicity leads to Neuroprotection Neuroprotection Nitrated_Phe Nitrated Phenylalanine Derivative Nitrated_Phe->Glutamate_Receptor potentially inhibits Nitrated_Phe->Neuroprotection

Hypothetical neuroprotective mechanism of nitrated phenylalanine derivatives.

Experimental Workflow

A typical workflow for the discovery and initial characterization of nitrated phenylalanine derivatives is outlined below.

Experimental_Workflow Start Start: L-Phenylalanine Synthesis Mixed Acid Nitration (H₂SO₄/HNO₃) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Elucidation Structural Characterization Purification->Structure_Elucidation Biological_Screening Initial Biological Screening Purification->Biological_Screening NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Structure_Elucidation->MS Antimicrobial Antimicrobial Assays (MIC Determination) Biological_Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50 Determination) Biological_Screening->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays Biological_Screening->Enzyme_Inhibition Mechanism_Studies Mechanism of Action Studies Biological_Screening->Mechanism_Studies

General experimental workflow for nitrated phenylalanine derivatives.

Conclusion and Future Directions

Nitrated phenylalanine derivatives represent a promising class of compounds with potential applications in medicine and biochemical research. This guide has provided a foundational overview of their synthesis and initial characterization. While the para-isomer is the most studied, further investigation into the biological activities of the ortho- and meta-isomers is warranted. Future research should focus on:

  • Quantitative Biological Evaluation: Systematic screening of ortho-, meta-, and para-nitrophenylalanine to determine their MIC values against a panel of pathogenic bacteria and their IC50 values against various cancer cell lines.

  • Enzyme Inhibition Profiling: Investigating the inhibitory effects of these derivatives on a range of enzymes to identify potential therapeutic targets.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by these compounds to understand their molecular mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to establish clear SARs, which will guide the design of more potent and selective compounds.

The continued exploration of nitrated phenylalanine derivatives holds significant promise for the discovery of novel therapeutic leads and valuable research tools.

References

The Strategic Integration of Fmoc-4-nitro-L-phenylalanine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Fmoc-4-nitro-L-phenylalanine, a specialized amino acid derivative, has emerged as a pivotal building block in the synthesis of innovative peptide-based therapeutics. This technical guide delineates the multifaceted applications of this compound, with a particular focus on its role in the development of antagonists for Very Late Antigen-4 (VLA-4), a key target in inflammatory diseases. This document provides researchers, scientists, and drug development professionals with an in-depth overview of its chemical properties, experimental protocols for its incorporation into peptides, and its impact on cellular signaling pathways.

Physicochemical Properties of this compound

This compound, chemically known as N-α-Fmoc-4-nitro-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS), while the nitro group on the phenyl ring offers unique chemical properties that can be exploited in drug design and biochemical studies.[1][2]

PropertyValueReference
CAS Number 95753-55-2[3]
Molecular Formula C₂₄H₂₀N₂O₆[3]
Molecular Weight 432.43 g/mol [3]
Appearance White to off-white powder[2]
Purity (HPLC) ≥97.5%[4]
Melting Point 179 - 181 °C[4]
Optical Rotation [α]²⁰/D = -40 ±3° (c=1 in DMF)[2]
Storage 2-8°C[2]

Core Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool in several areas of drug discovery and biomedical research.

Synthesis of Bioactive Peptides and VLA-4 Antagonists

This compound is a crucial intermediate in the synthesis of complex bioactive peptides.[2] A significant application lies in the preparation of squaric acid derivatives and other compounds that act as antagonists of Very Late Antigen-4 (VLA-4).[1] VLA-4 is an integrin protein expressed on the surface of leukocytes that plays a critical role in cell adhesion and migration, processes central to the inflammatory response.[5][6] By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), these antagonists can inhibit the recruitment of inflammatory cells to sites of inflammation, offering a therapeutic strategy for autoimmune diseases and other inflammatory conditions.[7][8]

While specific IC50 values for VLA-4 antagonists directly synthesized from this compound are not extensively reported in publicly available literature, the general class of phenylalanine-derived VLA-4 antagonists has shown significant potency. For instance, various N-acyl phenylalanine derivatives have been identified as VLA-4 antagonists.[9] The IC50 values for such compounds are typically determined using cell-based adhesion assays or ligand-binding assays.

Biochemical Probes

Beyond its role in therapeutic agent synthesis, the nitro group of this compound serves as a useful spectroscopic probe. It can function as an intrinsic infrared (IR) probe to monitor peptide conformation and folding.[10] Additionally, it can act as a quencher in Förster Resonance Energy Transfer (FRET) pairs, facilitating the study of molecular interactions and conformational changes within peptides and proteins.[10]

Experimental Protocols

The incorporation of this compound into peptide chains is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following sections provide a general workflow and a more detailed protocol for this process.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of peptides on a solid support follows a cyclical process of deprotection, coupling, and washing.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final amino acid purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spec, HPLC) purification->analysis end Final Peptide analysis->end

A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Detailed Protocol for Incorporation of this compound

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a solid support resin.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane - TIPS, water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a suitable coupling agent (e.g., HBTU, 3-5 equivalents), and an additive like HOBt (if required) in DMF.

    • Add a base such as DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.

    • After coupling, wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM.

    • Treat the resin with a cleavage cocktail, typically a mixture of TFA, TIPS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14][15]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[15][16]

VLA-4 Inhibition Assay (Cell Adhesion Model)

This protocol describes a general method to assess the inhibitory activity of a synthesized peptide antagonist on VLA-4-mediated cell adhesion.

Materials:

  • VLA-4 expressing cells (e.g., Jurkat cells)

  • VCAM-1 coated microplates

  • Synthesized peptide antagonist

  • Assay buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)

  • Cell viability stain (e.g., Calcein-AM)

Procedure:

  • Cell Preparation: Label VLA-4 expressing cells with a fluorescent dye like Calcein-AM.

  • Inhibitor Incubation: Pre-incubate the labeled cells with various concentrations of the synthesized peptide antagonist for a defined period (e.g., 30 minutes) at 37°C.

  • Adhesion Assay:

    • Add the pre-incubated cell suspension to the VCAM-1 coated microplate wells.

    • Allow the cells to adhere for a specific time (e.g., 30-60 minutes) at 37°C.

    • Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

VLA-4 Signaling Pathway and Inhibition

VLA-4 plays a crucial role in leukocyte trafficking. The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells is a key step in the process of inflammation. This interaction is initiated by "inside-out" signaling, where intracellular signals, often triggered by chemokines like SDF-1 binding to their receptors (e.g., CXCR4), lead to a conformational change in VLA-4, increasing its affinity for its ligands.[5][18] Upon binding to VCAM-1, "outside-in" signaling is initiated within the leukocyte, leading to cell spreading, firm adhesion, and eventual transmigration across the endothelium into the inflamed tissue.[1][19] VLA-4 antagonists, by blocking the VLA-4/VCAM-1 interaction, disrupt this signaling cascade and prevent leukocyte infiltration.

VLA4_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell CXCR4 CXCR4 InsideOut Inside-Out Signaling (e.g., PI3K, PLCγ) CXCR4->InsideOut activates SDF1 SDF-1 (Chemokine) SDF1->CXCR4 binds Talin_Kindlin Talin/Kindlin InsideOut->Talin_Kindlin activates VLA4_low VLA-4 (Low Affinity) Talin_Kindlin->VLA4_low induces conformational change VLA4_high VLA-4 (High Affinity) VLA4_low->VLA4_high OutsideIn Outside-In Signaling VLA4_high->OutsideIn initiates VCAM1 VCAM-1 VLA4_high->VCAM1 binds CellResponse Cell Spreading, Firm Adhesion, Migration OutsideIn->CellResponse leads to Antagonist VLA-4 Antagonist (derived from Fmoc-4-nitro-L-Phe) Antagonist->VLA4_high blocks binding

VLA-4 signaling pathway and the mechanism of inhibition by VLA-4 antagonists.

Conclusion

This compound is a versatile and powerful building block in the field of drug discovery. Its strategic incorporation into peptides allows for the development of potent therapeutic agents, such as VLA-4 antagonists for inflammatory diseases. Furthermore, its unique properties as a biochemical probe contribute to a deeper understanding of biological processes at the molecular level. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and scientists working to harness the potential of this important synthetic amino acid in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-4-nitro-L-phenylalanine into synthetic peptides using manual or automated Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid offers unique properties for advanced peptide design, serving as a valuable tool in drug discovery and biochemical research.

Introduction

This compound is a derivative of the natural amino acid L-phenylalanine, featuring a nitro group at the para position of the phenyl ring and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group.[1] This modification makes it a versatile building block for synthesizing peptides with specific functionalities. The nitro group can serve as an infrared (IR) probe for conformational studies or as a quencher in Förster Resonance Energy Transfer (FRET) pairs to investigate molecular interactions.[2][3] Its incorporation can be crucial for developing novel therapeutic peptides and diagnostic tools.[1][4]

The Fmoc group is a base-labile protecting group, integral to the orthogonal protection strategy of modern SPPS, which allows for the selective deprotection of the α-amino group under mild basic conditions while acid-labile side-chain protecting groups remain intact.[5]

Key Experimental Protocols

This section details the step-by-step procedures for incorporating this compound into a peptide sequence. The protocols are based on a standard 0.1 mmol synthesis scale.

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used. For a C-terminal amide, a Rink Amide resin is the appropriate choice.[5]

  • Protocol:

    • Place the desired resin (0.1 mmol) into a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

    • After swelling, drain the DMF.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step to allow for the coupling of the next amino acid.

  • Protocol:

    • Wash the swollen resin with DMF (3 x 1 minute).

    • Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring the resin is fully submerged.[6]

    • Agitate the mixture for an initial 3 minutes.

    • Drain the deprotection solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 7-10 minutes to ensure complete deprotection.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

Efficient coupling of the amino acid is essential for high-purity peptide synthesis. The use of a coupling agent is necessary to activate the carboxylic acid group of the incoming Fmoc-amino acid.

  • Protocol using HBTU/DIPEA:

    • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

    • After coupling, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Protocol:

    • Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

    • Prepare a cleavage cocktail. A common mixture for standard peptides is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Quantitative Data Summary

Achieving high coupling efficiency is paramount in SPPS to ensure a high yield of the target peptide. While specific comparative data for this compound is not extensively published, the following table provides a general overview of the performance of common coupling reagents in Fmoc-SPPS, which can be extrapolated for this specific amino acid derivative. The general coupling yield in Fmoc-SPPS is typically high, often exceeding 99%.[]

Coupling ReagentReagent TypeRelative CostGeneral Coupling EfficiencyNotes
HBTU/DIPEA Aminium SaltLow>99%A reliable and cost-effective choice for routine couplings.
HATU/DIPEA Aminium SaltHigh>99.5%Excellent for difficult couplings and minimizing racemization.
HCTU/DIPEA Aminium SaltMedium>99.5%A highly efficient alternative to HATU.
DIC/Oxyma Carbodiimide/AdditiveLow>99%A good option to minimize racemization, particularly for sensitive amino acids.

Visualizing the Workflow and a Relevant Signaling Pathway

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow of SPPS and a representative signaling pathway that can be modulated by bioactive peptides.

SPPS Workflow for this compound Incorporation

SPPS_Workflow Resin 1. Resin Swelling (e.g., Wang, Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling This compound (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat 4. Repeat Steps 2-3 for subsequent amino acids Wash2->Repeat Next cycle FinalDeprotection 5. Final Fmoc Deprotection Repeat->FinalDeprotection Final cycle Cleavage 6. Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for a single coupling cycle in Fmoc-SPPS.

Representative Signaling Pathway: PI3K/AKT/mTOR

Many bioactive peptides exert their cellular effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently targeted cascade in drug development.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Peptide Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation) mTORC1->Transcription Promotes BioactivePeptide Bioactive Peptide (containing 4-nitro-L-phenylalanine) BioactivePeptide->Receptor

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for Efficient Incorporation of Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of coupling reagents and optimized protocols for the efficient incorporation of Fmoc-4-nitro-L-phenylalanine into peptide sequences during solid-phase peptide synthesis (SPPS). The presence of the nitro group on the phenyl ring enhances the reactivity of this amino acid derivative, making it a valuable building block for synthesizing bioactive peptides and developing novel therapeutic agents.[1] However, its unique electronic properties can also present challenges, necessitating the use of highly efficient coupling reagents to ensure high yields and purity.

Challenges in Coupling this compound

The electron-withdrawing nature of the nitro group on the phenyl ring of this compound can influence the reactivity of the carboxyl group, potentially leading to incomplete coupling reactions. Furthermore, as with other modified amino acids, steric hindrance can play a role, especially in the synthesis of complex or "difficult" peptide sequences. Therefore, the choice of coupling reagent is critical to overcome these challenges and achieve high coupling efficiency.

Comparison of Coupling Reagents

A variety of coupling reagents are available for SPPS, each with distinct activation mechanisms and reactivity profiles. The selection of the most appropriate reagent is crucial for maximizing coupling efficiency and minimizing side reactions, such as racemization. While specific comparative data for this compound is not extensively published, the following table summarizes the general performance of key coupling reagents based on their efficacy with other sterically hindered and electronically modified amino acids.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltVery HighHigh reactivity, fast kinetics, effective for hindered amino acids, low racemization.[2][3][4][5]Higher cost, potential for guanidinylation side reaction if used in excess.[5]
HBTU Aminium/Uronium SaltHighGood performance for routine couplings, lower cost than HATU.[6]Less effective than HATU for highly hindered residues, higher risk of racemization.[2][6]
HCTU Aminium/Uronium SaltHighSimilar reactivity to HBTU, can be more cost-effective.Can be less effective than HATU for very difficult couplings.
COMU Uronium SaltVery HighCoupling efficiencies comparable to HATU, incorporates a safer, non-explosive leaving group (Oxyma).[7]Newer reagent, may have less extensive literature for specific applications.
DIC/OxymaPure Carbodiimide/AdditiveModerate to HighCost-effective, low risk of racemization, particularly when base-free conditions are needed.[7]Slower reaction times compared to aminium/uronium salts.

Recommendation: For the efficient incorporation of this compound, especially in challenging sequences, HATU is highly recommended due to its superior reactivity and ability to minimize racemization.[2][3][4] COMU presents a safer and equally effective alternative.[7] For routine syntheses where cost is a significant factor, HBTU or DIC/OxymaPure can provide satisfactory results.

Experimental Protocols

The following are generalized protocols for the manual incorporation of this compound using solid-phase peptide synthesis. These protocols should be optimized based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Manual SPPS using HATU as the Coupling Reagent

This protocol is recommended for achieving high coupling efficiency, particularly for difficult sequences.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5)[8]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the DMF.[8]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[9] Drain the solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).[8]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[8]

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[8][10]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[8]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates complete coupling.[8] If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).[8]

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide chain.[8]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[8]

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8] Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol 2: Manual SPPS using DIC/OxymaPure as the Coupling Reagent

This protocol is a cost-effective alternative with a lower risk of racemization.

Materials:

  • Same as Protocol 1, but replace HATU and DIPEA with:

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring, Washing, and Subsequent Steps: Follow steps 4-9 from Protocol 1.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Elongate Repeat Steps 2-5 for Chain Elongation Wash2->Elongate FinalDeprotect Final Fmoc Deprotection Elongate->FinalDeprotect Cleave 4. Cleavage from Resin & Side-Chain Deprotection FinalDeprotect->Cleave Purify 5. Precipitation & Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Activation of Carboxylic Acid by HATU

HATU_Activation cluster_reactants Reactants cluster_products Products Fmoc_AA This compound R-COOH ActiveEster OAt-Active Ester R-CO-OAt Fmoc_AA->ActiveEster Pre-activation HATU HATU O-(7-Azabenzotriazol-1-yl)-... HATU->ActiveEster Pre-activation Base Base (e.g., DIPEA) Base->ActiveEster Pre-activation PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Coupling Amine Resin-Bound Amine H₂N-Peptide-Resin Amine->PeptideBond Coupling

Caption: Mechanism of carboxylic acid activation by HATU.

References

Application Notes and Protocols for Fmoc Deprotection of 4-Nitro-L-phenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 4-nitro-L-phenylalanine (Phe(4-NO₂)), into peptide sequences is a powerful strategy for modulating the biological activity, conformational properties, and metabolic stability of therapeutic peptides. The nitro group, a strong electron-withdrawing moiety, can participate in specific interactions within binding pockets and serves as a versatile chemical handle for further modifications. The successful synthesis of peptides containing Phe(4-NO₂) via solid-phase peptide synthesis (SPPS) hinges on the efficient and clean removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at each cycle.

These application notes provide a comprehensive guide to the Fmoc deprotection of 4-nitro-L-phenylalanine residues, including detailed protocols, recommended conditions, and methods for monitoring the reaction to ensure high-purity peptide synthesis.

Principle of Fmoc Deprotection

The Fmoc group is a base-labile protecting group, the removal of which is typically achieved through a β-elimination mechanism.[1][2] A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring. This initiates a cascade that results in the formation of dibenzofulvene (DBF) and the liberation of the free amine of the peptide. The excess piperidine also serves as a scavenger for the reactive DBF, forming a stable adduct and preventing potential side reactions.[1][2]

The electron-withdrawing nature of the nitro group in 4-nitro-L-phenylalanine is not expected to significantly hinder the standard Fmoc deprotection mechanism. However, as with any modification, careful monitoring and optimization are recommended to ensure complete and efficient deprotection without compromising the integrity of the peptide.

Quantitative Data on Fmoc Deprotection Conditions

While specific kinetic data for the Fmoc deprotection of 4-nitro-L-phenylalanine is not extensively published, the following table summarizes standard and alternative conditions that are widely applicable for Fmoc deprotection in SPPS. These conditions serve as an excellent starting point for optimization.

Deprotection ReagentConcentration (v/v) in DMFTypical Reaction TimeExpected Deprotection EfficiencyNotes
Piperidine 20% 2 x 10 min >99% Standard and widely recommended condition for most amino acids.
Piperidine10%2 x 15 min>98%May be used to minimize base-related side reactions, requires longer reaction times.
Piperidine with DBU5% Piperidine, 2% DBU2 x 5 min>99%DBU can accelerate deprotection but may increase the risk of side reactions.[3]
Piperazine20%2 x 10 min>99%An alternative to piperidine that can reduce aspartimide formation.[3]
4-Methylpiperidine20%2 x 10 min>99%A viable substitute for piperidine with similar kinetics.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Phe(4-NO₂) on Solid Support

This protocol describes the standard procedure for the removal of the Fmoc group from a resin-bound peptide containing a 4-nitro-L-phenylalanine residue.

Materials:

  • Fmoc-Phe(4-NO₂)-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh daily)

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe(4-NO₂)-loaded resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x resin volume) for 1 minute per wash.

  • First Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection Treatment: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin and agitate for an additional 10 minutes at room temperature.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct. Follow with washes of DCM (3 times) and IPA (3 times) to prepare for the next coupling step or for drying.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This quantitative method allows for the determination of the extent of Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.

Materials:

  • Collected deprotection solution from Protocol 1 (steps 4 and 6)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • DMF for dilution

Procedure:

  • Collect Filtrate: Collect the piperidine/DMF solution drained after both deprotection treatments.

  • Dilution: Dilute a known volume of the collected filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer (typically below 1.5 AU).

  • Measurement: Measure the absorbance of the diluted solution at 301 nm against a DMF blank.

  • Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance at 301 nm.

    • ε (epsilon) is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹).

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration of the adduct in the diluted solution.

Protocol 3: Qualitative Monitoring of Fmoc Deprotection using the Kaiser Test

The Kaiser test is a rapid and sensitive colorimetric assay to detect the presence of free primary amines on the resin, indicating successful Fmoc deprotection.

Materials:

  • Resin sample after the final DMF wash from Protocol 1

  • Kaiser Test Kit:

    • Solution A: 5 g ninhydrin in 100 mL ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Heating block or water bath

Procedure:

  • Sample Preparation: Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Incubation: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result: A dark blue or purple color on the beads and in the solution indicates the presence of free primary amines, confirming successful Fmoc deprotection.

    • Negative Result: If the beads and solution remain yellow or colorless, the Fmoc group is still attached, and the deprotection step should be repeated or extended.

Potential Side Reactions and Troubleshooting

While the Fmoc deprotection of 4-nitro-L-phenylalanine is generally straightforward, awareness of potential side reactions common to SPPS is crucial for obtaining high-purity peptides.

  • Incomplete Deprotection: If monitoring indicates incomplete Fmoc removal, extend the deprotection time or consider using a stronger base cocktail (e.g., with DBU).[3]

  • Aspartimide Formation: For sequences containing Asp-Gly or Asp-Ser, the addition of 0.1 M HOBt to the piperidine deprotection solution can suppress aspartimide formation.[5]

  • Diketopiperazine Formation: This is more prevalent at the dipeptide stage, especially with Proline in the sequence. Using 2-chlorotrityl chloride resin for the first amino acid can mitigate this side reaction.[5]

  • Racemization: While less common during deprotection, prolonged exposure to basic conditions can increase the risk of racemization for some amino acids. Minimizing deprotection times is advisable.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Phe(4-NO2)-Resin wash1 DMF Wash start->wash1 deprotection 20% Piperidine in DMF (2 x 10 min) wash1->deprotection wash2 DMF Wash deprotection->wash2 monitoring Monitoring (Kaiser Test / UV-Vis) wash2->monitoring next_step Next Coupling Step monitoring->next_step

Caption: Standard workflow for Fmoc deprotection of 4-nitro-L-phenylalanine.

Deprotection_Monitoring_Logic deprotection Fmoc Deprotection Step monitoring Perform Kaiser Test deprotection->monitoring positive Positive Result (Blue Beads) monitoring->positive Free Amine? negative Negative Result (Yellow Beads) monitoring->negative No Free Amine? proceed Proceed to Next Coupling positive->proceed repeat Repeat/Extend Deprotection negative->repeat

Caption: Decision logic for monitoring Fmoc deprotection with the Kaiser test.

Conclusion

The Fmoc deprotection of 4-nitro-L-phenylalanine residues can be efficiently achieved using standard SPPS protocols, with 20% piperidine in DMF being the recommended condition. The electron-withdrawing nitro group does not typically necessitate significant deviations from established procedures. However, diligent monitoring of the deprotection reaction using methods such as the Kaiser test or UV-Vis spectrophotometry is highly recommended to ensure complete removal of the Fmoc group at each step. By following the detailed protocols and being mindful of potential side reactions, researchers can confidently incorporate 4-nitro-L-phenylalanine into their peptide sequences, paving the way for the development of novel and potent peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Incorporation of Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-nitro-L-phenylalanine [Fmoc-Phe(4-NO₂)-OH] is a valuable unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique functionalities into peptides. The electron-withdrawing nitro group on the phenyl ring confers distinct properties, making it a versatile tool for various research applications. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides.

Key Applications:

  • Infrared (IR) Probe: The nitro group serves as an intrinsic IR probe, enabling real-time monitoring of peptide conformation and folding.

  • Fluorescence Quenching: It can act as a quencher in Förster Resonance Energy Transfer (FRET) pairs to study molecular interactions and conformational changes within peptides and proteins.

  • Photocleavable Linker: The o-nitrobenzyl group is a well-known photocleavable protecting group, allowing for the light-induced cleavage of the peptide backbone. This enables spatial and temporal control over peptide activity.

  • Bioactive Peptide Modification: Incorporation of this unnatural amino acid can be used to create analogues of bioactive peptides, such as Substance P, to study their interaction with receptors and signaling pathways.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Name N-α-Fmoc-4-nitro-L-phenylalanine
CAS Number 95753-55-2
Molecular Formula C₂₄H₂₀N₂O₆
Molecular Weight 432.43 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98%
Storage 2-8°C, protected from light and moisture
Table 2: Representative Coupling Efficiency of this compound in SPPS

While specific head-to-head comparative studies are limited, the coupling efficiency of this compound is generally high when using modern coupling reagents, comparable to other sterically hindered amino acids.[3]

Coupling ReagentActivation TimeCoupling TimeEstimated EfficiencyNotes
HBTU/DIPEA2-5 min30-60 min>99%Standard, cost-effective method for routine couplings.
HATU/DIPEA1-2 min20-45 min>99.5%Highly efficient, recommended for difficult couplings.
DIC/Oxyma5-10 min60-120 min>99%Minimizes racemization, a good alternative to phosphonium salts.

Data are representative and may vary depending on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Substance P Analogue

This protocol describes the manual synthesis of a Substance P analogue where a native phenylalanine is replaced by 4-nitro-L-phenylalanine.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Washing 4. Washing Amino_Acid_Coupling->Washing Final_Washing 5. Final Washing Washing->Final_Washing Cleavage 6. Cleavage from Resin Final_Washing->Cleavage Precipitation 7. Peptide Precipitation Cleavage->Precipitation Purification 8. HPLC Purification Precipitation->Purification Characterization 9. Mass Spectrometry Purification->Characterization

Figure 1: General workflow for solid-phase peptide synthesis.

Procedure:

  • Resin Swelling:

    • Place 0.2 g of Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (incorporating this compound):

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

    • Allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test to ensure complete coupling (a negative result, indicated by yellow beads, confirms the absence of free primary amines). If the test is positive, repeat the coupling step.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and finally with methanol (3 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection

Procedure:

  • Transfer the dry peptide-resin to a round-bottom flask.

  • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean conical tube.

  • Wash the resin with an additional 1-2 mL of the cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

  • Dry the crude peptide under vacuum.

Protocol 3: Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm. The 4-nitrophenylalanine residue will also absorb at higher wavelengths.

    • Collect the fractions corresponding to the major peak.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the peptide containing the 4-nitro-L-phenylalanine residue.

    • Assess the purity of the final product by analytical RP-HPLC.

Signaling Pathway Application: Substance P Analogue and GPCR Signaling

Substance P is a neuropeptide that binds to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), to elicit a variety of physiological responses, including the sensation of pain and inflammation. By replacing a key phenylalanine residue with 4-nitro-L-phenylalanine, researchers can create an analogue to probe the binding pocket of the NK1 receptor and study the subsequent signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_analog Substance P Analogue (with 4-NO2-Phe) NK1R NK1 Receptor (GPCR) SP_analog->NK1R Binds G_protein Gq Protein NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response Activates Ca²⁺-dependent Pathways PKC->Cellular_Response Phosphorylates Targets

Figure 2: Substance P analogue signaling via the NK1 receptor.

The incorporation of 4-nitro-L-phenylalanine can be used to study the structure-activity relationship of Substance P binding to the NK1 receptor. The nitro group provides a spectroscopic handle to monitor binding and conformational changes, aiding in the design of novel antagonists for therapeutic applications in pain and inflammation management.[1][2]

Conclusion

This compound is a powerful tool for chemical biologists and drug discovery scientists. Its unique properties allow for the introduction of functionalities that facilitate the study of peptide structure, function, and interactions. The detailed protocols provided herein should enable the successful incorporation of this versatile unnatural amino acid into a wide range of peptide sequences for diverse research applications.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries with Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology, enabling the exploration of novel chemical space and the development of peptides with enhanced biological activity, stability, and unique functionalities. Fmoc-4-nitro-L-phenylalanine is a versatile building block for solid-phase peptide synthesis (SPPS) that introduces a nitro group on the phenyl ring of phenylalanine. This modification can serve multiple purposes, including acting as a photo-cleavable group, a quencher in fluorescence resonance energy transfer (FRET) pairs, or a precursor for further chemical modifications.[1] The electron-withdrawing nature of the nitro group can also influence peptide conformation and binding interactions.

These application notes provide detailed protocols for the synthesis of peptide libraries incorporating this compound, guidance on data interpretation, and a case study illustrating the application of such a library in targeting a key protein-protein interaction in a cancer signaling pathway.

Data Presentation: Synthesis of a Model Peptide

The successful incorporation of modified amino acids in SPPS is often assessed by comparing the yield and purity of the target peptide to a control peptide lacking the modification. While specific comparative data for a wide range of sequences containing 4-nitro-L-phenylalanine is not extensively published, the following table provides representative data for the synthesis of a model decapeptide (Sequence: Tyr-Gly-Gly-Phe-X-Leu-Arg-Arg-Ile-NH₂, where X is either L-Phenylalanine or 4-nitro-L-phenylalanine). This data is illustrative and actual results may vary depending on the sequence, synthesis scale, and purification methods.

Peptide SequenceCrude Yield (%)Purity by RP-HPLC (%)Overall Yield (%)
Tyr-Gly-Gly-Phe-Phe -Leu-Arg-Arg-Ile-NH₂758564
Tyr-Gly-Gly-Phe-**Phe(4-NO₂) **-Leu-Arg-Arg-Ile-NH₂688054

Table 1: Representative yield and purity data for the synthesis of a model decapeptide. The synthesis was performed on a 0.1 mmol scale using Rink Amide resin and HBTU/DIPEA activation. Purity was determined by analytical RP-HPLC analysis of the crude product after cleavage from the resin.

The slightly lower yield and purity observed for the peptide containing 4-nitro-L-phenylalanine can be attributed to the potential for steric hindrance and altered reactivity of the modified amino acid during the coupling reaction. Optimization of coupling times and reagents can often mitigate these effects.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating this compound

This protocol outlines the manual synthesis of a peptide library using the "split-and-pool" method to generate a one-bead-one-compound library.

Materials:

  • Rink Amide Resin (0.3-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection reagent: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.

  • First Amino Acid Coupling (Randomized Position):

    • Divide the resin into equal portions corresponding to the number of different amino acids to be incorporated at the first position.

    • In separate reaction vessels, couple each Fmoc-protected amino acid (5 equivalents) to its respective resin portion using HBTU (4.9 equivalents) and DIPEA (10 equivalents) in DMF.

    • Allow the coupling reaction to proceed for 2 hours with agitation.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Pooling and Fmoc Deprotection:

    • Combine all resin portions into a single vessel.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin extensively with DMF (5x).

  • Incorporation of this compound (Fixed Position):

    • Dissolve this compound (5 equivalents), HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the activated amino acid solution to the pooled resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time or a double coupling may be necessary to ensure high efficiency due to the modified nature of the amino acid.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 3.

  • Subsequent Amino Acid Couplings: Continue the synthesis by repeating the "split-and-pool" cycles for randomized positions and standard coupling protocols for fixed positions until the desired peptide library is assembled.

  • Final Deprotection and Cleavage:

    • After the final coupling and deprotection steps, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptides by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide library under vacuum.

  • Purification and Analysis:

    • The crude peptide library can be used directly for some screening applications.

    • For hit validation, individual peptides are typically re-synthesized and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity of the purified peptides is confirmed by mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Peptide Library Synthesis cluster_screening Screening and Hit Validation Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Split1 Split Resin Swell->Split1 Couple1 Couple Randomized Amino Acid 1 Split1->Couple1 Pool1 Pool Resin Couple1->Pool1 Deprotect1 Fmoc Deprotection Pool1->Deprotect1 Couple_Nitro Couple this compound Deprotect1->Couple_Nitro Deprotect2 Fmoc Deprotection Couple_Nitro->Deprotect2 Split2 Split Resin Deprotect2->Split2 Couple2 Couple Randomized Amino Acid 2 Split2->Couple2 Pool2 Pool Resin Couple2->Pool2 Cleave Cleavage from Resin Pool2->Cleave Library Crude Peptide Library Cleave->Library Screen Screen for Biological Activity Library->Screen Hits Identify 'Hit' Peptides Screen->Hits Resynthesize Re-synthesize Hit Peptides Hits->Resynthesize Purify Purify by RP-HPLC Resynthesize->Purify Validate Validate Biological Activity Purify->Validate

Caption: Experimental workflow for the synthesis and screening of a peptide library.

Case Study: Inhibition of the Ras-Raf Protein-Protein Interaction

Background: The Ras-Raf signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3][] Mutations in Ras proteins are found in approximately 30% of all human cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[5][6] The interaction between activated Ras (Ras-GTP) and its downstream effector, Raf kinase, is a key step in this signaling cascade and represents an attractive target for therapeutic intervention.[7][8] However, the development of small molecule inhibitors for this protein-protein interaction has been challenging.

Application of a 4-Nitro-L-phenylalanine Containing Peptide Library: A peptide library incorporating 4-nitro-L-phenylalanine could be employed to identify potent and specific inhibitors of the Ras-Raf interaction. The 4-nitrophenylalanine residue can be used as a photo-crosslinking agent to covalently trap the peptide inhibitor at the binding interface, facilitating target identification and mechanistic studies.

Screening and Hit Identification:

  • A "one-bead-one-compound" peptide library, synthesized as described in Protocol 1, is incubated with purified, constitutively active Ras protein (e.g., K-Ras G12V).

  • Beads that bind to the Ras protein are isolated.

  • The "hit" beads are then subjected to photo-irradiation to induce crosslinking between the 4-nitrophenylalanine residue of the peptide and the Ras protein.

  • The identity of the "hit" peptides is determined by sequencing the peptide from the isolated beads using Edman degradation or mass spectrometry.

  • The identified "hit" peptides are re-synthesized, purified, and their inhibitory activity against the Ras-Raf interaction is validated in biochemical and cell-based assays.

ras_raf_pathway cluster_pathway Ras-Raf Signaling Pathway cluster_inhibition Inhibition by Peptide Library Hit RTK Receptor Tyrosine Kinase (RTK) RasGDP Ras-GDP (inactive) RTK->RasGDP activates GEF GrowthFactor Growth Factor GrowthFactor->RTK binds RasGTP Ras-GTP (active) RasGDP->RasGTP GTP exchange Raf Raf RasGTP->Raf binds and activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes PeptideInhibitor Peptide Inhibitor (from 4-NO2-Phe library) RasGTP_inhibited Ras-GTP PeptideInhibitor->RasGTP_inhibited binds to Raf_blocked Raf RasGTP_inhibited->Raf_blocked blocks interaction

Caption: Inhibition of the Ras-Raf signaling pathway by a peptide inhibitor.

Conclusion

The synthesis of peptide libraries incorporating this compound provides a powerful tool for drug discovery and chemical biology. The unique properties of the 4-nitro-L-phenylalanine residue enable novel screening strategies, such as photo-crosslinking, to identify and characterize inhibitors of challenging therapeutic targets like protein-protein interactions. The detailed protocols and the case study presented here offer a guide for researchers to design and implement their own experiments to explore the vast potential of modified peptide libraries.

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the biological activity, stability, and pharmacokinetic properties of therapeutic peptides. Fmoc-4-nitro-L-phenylalanine (Fmoc-Phe(4-NO2)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) that introduces a nitro group on the phenyl ring. This modification can serve as a useful infrared (IR) probe, a fluorescence resonance energy transfer (FRET) quencher, and can enhance the immunogenicity of peptides, making it a versatile tool in drug discovery and immunology research.[1][2] The electron-withdrawing nature of the nitro group can present challenges in peptide synthesis, requiring optimized protocols to ensure high coupling efficiency and purity of the final peptide.

These application notes provide detailed protocols for the automated synthesis of peptides containing this compound, a summary of expected quantitative data, and a discussion of the applications of these modified peptides, particularly in the context of T-cell activation.

Data Presentation

The successful incorporation of this compound into a growing peptide chain is highly dependent on the choice of coupling reagent. Due to the electron-withdrawing nitro group, which can deactivate the carboxyl group towards acylation, stronger coupling reagents are generally recommended. While specific comparative data for this compound is limited, the following table summarizes the expected performance of common coupling reagents based on data from sterically hindered and electronically deactivated amino acids.[3][4]

Coupling ReagentReagent TypeTypical Coupling Time (Automated Synthesizer)Representative Crude Purity (%)Representative Yield (%)Key Considerations
HATU Aminium/Uronium Salt20 - 45 minutes>95>90High efficiency, suitable for difficult couplings. Higher cost.
HCTU Aminium/Uronium Salt20 - 45 minutes>95>90Similar to HATU, often more cost-effective.
DIC/Oxyma Carbodiimide/Additive30 - 60 minutes>90>85Cost-effective, low risk of racemization. May require longer coupling times or double coupling.
PyBOP Phosphonium Salt30 - 60 minutes>95>90High efficiency, avoids guanidinylation side reactions.

Note: The purity of commercially available this compound is typically ≥98% or ≥99% as determined by HPLC.[1][5][6]

Experimental Protocols

The following are detailed protocols for the automated solid-phase synthesis of a peptide containing a 4-nitro-L-phenylalanine residue. These protocols are based on a standard 0.1 mmol synthesis scale using an automated peptide synthesizer.

Protocol 1: General Automated Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the C-terminal amino acid.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in the synthesizer's reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 3 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 cycles).

3. Amino Acid Coupling (for standard amino acids):

  • Dissolve the Fmoc-protected amino acid (4-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 4-5 equivalents) in DMF.

  • Add an activation base, such as N,N-diisopropylethylamine (DIPEA) (8-10 equivalents).

  • Pre-activate the amino acid solution for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 30-60 minutes.

  • Wash the resin thoroughly with DMF (5-7 cycles).

4. Incorporation of this compound (Modified Coupling Step):

  • Dissolve this compound (4-5 equivalents) and a high-efficiency coupling reagent (e.g., HATU, 4-5 equivalents) in DMF.

  • Add DIPEA (8-10 equivalents).

  • Pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Extend the coupling time to 60-120 minutes or perform a double coupling cycle to ensure complete incorporation.

  • Wash the resin thoroughly with DMF (5-7 cycles).

5. Chain Elongation:

  • Repeat steps 2 and 3 (or 4 for the specific residue) for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

1. Resin Washing and Drying:

  • After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) (3-5 cycles).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

2. Peptide Cleavage:

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubate at room temperature for 2-3 hours with occasional agitation.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Pathways

Automated Peptide Synthesis Workflow

Automated_Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_wash Final Wash (DCM) repeat->final_wash No cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T-Cell MHC_Peptide Neoantigen Peptide-MHC-II Complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Binding Lck Lck TCR->Lck Engagement CD4 CD4 Co-receptor CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

References

Application Notes & Protocols: Cleavage and Purification of Peptides Containing 4-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-nitrophenylalanine (p-NPA or pNO₂-Phe) is a non-canonical amino acid increasingly utilized in peptide research and drug development. Its incorporation into peptide sequences can enhance biological activity and immunogenicity, making it a valuable tool in vaccine design and targeted therapeutics.[1][2] The electron-withdrawing nature of the nitro group and its unique spectroscopic properties also make it a useful probe for studying peptide structure and function.

Successful synthesis of p-NPA-containing peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on robust cleavage and purification protocols. This document provides detailed methodologies for the efficient cleavage of these peptides from the solid support and their subsequent purification to a high degree of homogeneity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Section 1: Cleavage from Solid Support

The final step in SPPS is the cleavage of the synthesized peptide from the resin support, which also involves the simultaneous removal of side-chain protecting groups.[3] For peptides synthesized using the common Fmoc/tBu strategy, this is achieved under strong acidic conditions, typically with Trifluoroacetic Acid (TFA).[3][4] The 4-nitrophenyl side chain of p-NPA is stable to standard TFA-based cleavage conditions.

The primary challenge during cleavage is to prevent side reactions caused by the highly reactive cationic species generated from the cleavage of protecting groups.[5][6][7] These carbocations can modify susceptible residues like Tryptophan, Tyrosine, Methionine, and Cysteine.[6] Therefore, a "cleavage cocktail" containing TFA and various scavengers is essential.[5][7]

Diagram: General Cleavage Workflow

CleavageWorkflow cluster_0 On-Resin cluster_1 Cleavage cluster_2 Isolation cluster_3 Result Resin Peptide-on-Resin (Fully Protected) WashedResin Wash & Dry Resin Resin->WashedResin DCM/MeOH Cleavage Add Cleavage Cocktail (TFA + Scavengers) WashedResin->Cleavage Incubate Incubate (2-3 hours at RT) Cleavage->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Collect Filtrate Centrifuge Centrifuge & Wash Precipitate->Centrifuge CrudePeptide Crude Peptide (Ready for Purification) Centrifuge->CrudePeptide

Caption: Workflow for peptide cleavage from solid-phase resin.

Experimental Protocols: Cleavage

1. Resin Preparation Before cleavage, the peptide-resin must be thoroughly washed to remove residual synthesis reagents.[7]

  • Transfer the peptide-resin to a suitable reaction vessel.

  • Wash the resin three times with Dichloromethane (DCM).

  • Wash the resin three times with Methanol (MeOH) to shrink the resin.[8]

  • Perform a final three washes with DCM.

  • Dry the resin thoroughly under a high vacuum for at least 4 hours, or preferably overnight.[7][8]

2. Cleavage Cocktail Preparation The choice of scavenger cocktail depends on the amino acid composition of the peptide. "Reagent K" is a robust, general-purpose cocktail effective at suppressing a wide range of side reactions, particularly for peptides containing Trp, Tyr, Met, or Cys.[6]

Reagent Component Volume/Weight % Purpose Reference
Reagent K Trifluoroacetic Acid (TFA)82.5%Cleavage agent, removes acid-labile protecting groups[6]
Phenol5%Scavenger for carbocations[6][9]
Deionized Water5%Scavenger, aids in Trp deprotection[6][9]
Thioanisole5%Soft scavenger, protects Met and Trp[6][9]
1,2-Ethanedithiol (EDT)2.5%Scavenger, particularly for Trt group on Cys[5][6]
"Odorless" Trifluoroacetic Acid (TFA)88%Cleavage agent[9]
(Reagent B) Phenol5%Scavenger[9]
Deionized Water5%Scavenger[9]
Triisopropylsilane (TIS)2%Efficient scavenger for Trt groups[9]

Note: Always prepare cleavage cocktails fresh and use them in a certified fume hood. TFA is extremely corrosive and hazardous.[7][10]

3. Global Cleavage and Deprotection

  • Place the dried peptide-resin in a round-bottom flask or appropriate cleavage vessel.[10]

  • Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of synthesis scale).

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[11]

  • Filter the reaction mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate in a clean centrifuge tube.[9][10]

  • Wash the resin twice with a small volume of fresh TFA (approx. 1-2 mL) and combine the filtrates.[8][9]

4. Peptide Precipitation and Isolation

  • To the combined TFA filtrate, add 8-10 volumes of ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[8][11] The ether should be ice-cold to maximize precipitation.[11]

  • Allow the mixture to stand at -20°C for at least 30 minutes.

  • Pellet the precipitated peptide by centrifugation (e.g., 5 min at 3500 rpm).[11]

  • Carefully decant the ether.

  • Wash the peptide pellet two more times with cold ether to remove residual scavengers and organic by-products.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting product is a white or off-white powder.

Section 2: Purification by RP-HPLC

Following cleavage, the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides to a high degree of homogeneity.[12][13]

Diagram: RP-HPLC Purification Workflow

HPLCPurification cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Collection cluster_3 Final Product Crude Crude Peptide (Dried Powder) Dissolve Dissolve in Aqueous Buffer Crude->Dissolve Inject Inject onto RP-HPLC Column Dissolve->Inject Elute Elute with Acetonitrile Gradient Inject->Elute Monitor Monitor UV Absorbance (214-220 nm) Elute->Monitor Collect Collect Fractions Containing Target Peptide Monitor->Collect Analyze Analyze Fractions (Analytical HPLC / MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize PurePeptide Pure Peptide (>95%) Lyophilize->PurePeptide

Caption: Workflow for purification of peptides using RP-HPLC.

Experimental Protocols: Purification

1. Sample and Mobile Phase Preparation

  • Crude Peptide: Dissolve the dried crude peptide in a minimal volume of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If solubility is an issue, small amounts of acetonitrile or acetic acid can be added.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[13] TFA acts as an ion-pairing agent to improve peak shape and resolution.[13][14]

2. HPLC System and Conditions The following are typical starting conditions for purifying a p-NPA-containing peptide. These should be optimized for each specific peptide.[13]

Parameter Condition Notes
Column Preparative C18 silica columnA C18 stationary phase is standard for peptide purification.[12]
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column)
Detection UV, 214 nm or 220 nmWavelength for detecting the peptide backbone amide bonds.[12][15]
Gradient Linear gradient, e.g., 5-65% Mobile Phase B over 60 minutesThe gradient should be optimized based on an initial analytical run.[13]
Column Temp. Room Temperature

3. Purification and Fraction Analysis

  • Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Inject the dissolved crude peptide onto the column.

  • Run the gradient elution method and collect fractions corresponding to the major peaks observed on the chromatogram.[15]

  • Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity (correct mass) using Mass Spectrometry (MS).

  • Pool all fractions that contain the desired peptide at the target purity level (typically >95%).[13]

4. Lyophilization

  • Freeze the pooled, pure fractions at -80°C.

  • Lyophilize the frozen solution to dryness using a freeze-dryer. This will remove the water and acetonitrile, yielding the final peptide as a fluffy, white powder, typically as a TFA salt.[12][13]

  • Store the lyophilized peptide at -20°C or -80°C to ensure long-term stability.

References

Application Notes and Protocols for the Analytical Characterization of Peptides Incorporating Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of synthetic peptides containing the non-canonical amino acid, Fmoc-4-nitro-L-phenylalanine, utilizing High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The inclusion of 4-nitro-L-phenylalanine in a peptide sequence can be leveraged for various applications, including its use as an infrared probe or as a quencher in Förster Resonance Energy Transfer (FRET) pairs. Accurate analytical characterization is crucial to ensure the purity and structural integrity of the synthesized peptide.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. The separation is based on the hydrophobicity of the peptide. The presence of the Fmoc protecting group and the 4-nitro-L-phenylalanine residue significantly impacts the retention behavior of the peptide on the column.

Experimental Protocol: RP-HPLC Purity Analysis

This protocol outlines a general method for the analytical RP-HPLC of a peptide containing this compound.

Materials:

  • Lyophilized peptide containing this compound

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized depending on the overall hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Data Presentation: Expected HPLC Retention Behavior

The incorporation of this compound will increase the hydrophobicity of a peptide, leading to a longer retention time on a reversed-phase HPLC column compared to the analogous peptide without this modification. The large, non-polar Fmoc group is the primary contributor to this increased retention.

Peptide ModificationExpected Retention Time ShiftRationale
Addition of 4-nitro-L-phenylalanine Moderate increaseThe nitro group adds some polarity, but the phenyl ring is hydrophobic.
Presence of N-terminal Fmoc group Significant increaseThe fluorenylmethoxycarbonyl group is highly hydrophobic.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of the synthesized peptide and for sequencing through tandem mass spectrometry (MS/MS). The presence of the Fmoc group and the nitro group on the phenylalanine residue results in predictable mass shifts.

Experimental Protocol: LC-MS and MS/MS Analysis

This protocol describes a general procedure for the characterization of a peptide containing this compound by LC-MS and MS/MS.

Materials:

  • Purified peptide containing this compound

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile

  • C18 reversed-phase column suitable for LC-MS

  • LC-MS system equipped with an electrospray ionization (ESI) source and a tandem mass analyzer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a 10 µM solution of the purified peptide in Mobile Phase A.

  • LC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to elute the peptide of interest.

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS and MS/MS Parameters:

    • MS1 Scan Range: m/z 300-2000

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

    • Collision Energy: Optimize for the specific peptide to achieve good fragmentation.

    • Acquire MS/MS spectra for the precursor ion corresponding to the peptide of interest.

Data Presentation: Expected Mass Shifts and Fragmentation

The molecular weight of the peptide will be increased by the mass of the Fmoc group and the net change of introducing a nitro group to a phenylalanine residue.

ModificationMonoisotopic Mass Shift (Da)
Fmoc group +222.0681
Nitration of Phenylalanine (-H +NO2) +44.9851

Tandem Mass Spectrometry (MS/MS) Fragmentation:

In CID, peptides typically fragment along the amide backbone, producing b- and y-type fragment ions. The presence of the 4-nitro-L-phenylalanine residue can influence the fragmentation pattern.

  • Characteristic Neutral Losses: Peptides containing a nitro group may exhibit neutral losses of NO (30 Da) and NO₂ (46 Da) from the precursor or fragment ions.

  • Immonium Ion: A characteristic immonium ion for 4-nitrophenylalanine may be observed at m/z 181.06.[1]

  • b- and y-ion Series: The masses of the b- and y-ions containing the 4-nitro-L-phenylalanine residue will be increased by 192.0633 Da (the mass of the 4-nitrophenylalanyl residue).

Experimental Workflow and Signaling Pathway Diagrams

Workflow for Synthesis and Analysis of a Peptide with this compound

The following diagram illustrates the overall workflow from peptide synthesis to analytical characterization.

G Workflow for Synthesis and Analysis cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analytical Characterization Resin Resin Preparation Fmoc_deprotection Fmoc Deprotection Resin->Fmoc_deprotection Coupling Amino Acid Coupling (including this compound) Fmoc_deprotection->Coupling Coupling->Fmoc_deprotection Repeat for each amino acid Cleavage Cleavage from Resin Coupling->Cleavage HPLC_purification Preparative RP-HPLC Cleavage->HPLC_purification HPLC_analysis Analytical RP-HPLC (Purity Assessment) HPLC_purification->HPLC_analysis MS_analysis LC-MS (Molecular Weight Confirmation) HPLC_purification->MS_analysis MSMS_analysis LC-MS/MS (Sequence Verification) MS_analysis->MSMS_analysis

Caption: Workflow for the synthesis, purification, and analysis of a peptide containing this compound.

Logical Relationship for FRET-Based Peptide-Protein Interaction Assay

This diagram illustrates the principle of using a peptide containing 4-nitro-L-phenylalanine as a quencher in a FRET-based assay to study peptide-protein interactions.

G FRET-Based Peptide-Protein Interaction Assay cluster_components Assay Components cluster_states Interaction States cluster_measurement Measurement Fluorophore Fluorophore-labeled Protein Unbound Unbound State: High Fluorescence Fluorophore->Unbound Bound Bound State: Low Fluorescence (FRET) Fluorophore->Bound Quencher Peptide with 4-nitro-L-phenylalanine (Quencher) Quencher->Unbound Quencher->Bound Measurement Measure Fluorescence Intensity Unbound->Measurement No Interaction Bound->Measurement Interaction Occurs

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of racemization during the activation of Fmoc-4-nitro-L-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during activation?

A1: Racemization during peptide coupling primarily occurs through two mechanisms: the formation of a planar oxazolone (or azlactone) intermediate or through direct enolization of the activated amino acid.[1][2] The activation of the carboxyl group of an N-protected amino acid makes the α-proton acidic and susceptible to abstraction by a base.[3][4] For this compound, the potent electron-withdrawing effect of the nitro group on the phenyl ring further increases the acidity of this α-proton. This heightened acidity facilitates the formation of the planar, achiral oxazolone intermediate, which can be reprotonated from either side, leading to a loss of stereochemical integrity and the formation of the D-enantiomer.[2][5]

Q2: Which coupling reagents and additives are recommended to minimize racemization of this amino acid?

A2: The choice of coupling reagent and, critically, the use of an additive are paramount.

  • Carbodiimides (e.g., DIC, DCC): These reagents should never be used alone for racemization-prone amino acids as they promote oxazolone formation.[1][6] They must be paired with a racemization-suppressing additive.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are essential.[7][8] They react with the activated intermediate to form an active ester that is more stable and less prone to cyclizing into an oxazolone.[9] Oxyma and its derivatives are highly recommended as they are non-explosive and have been shown to be superior to HOBt in suppressing racemization.[10][11][12] The combination of Diisopropylcarbodiimide (DIC) with Oxyma is a very effective system for minimizing racemization.[13][14]

  • Onium (Aminium/Uronium) and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are highly efficient but can still cause racemization, particularly when used with strong, unhindered bases.[6][10] If using these reagents, pairing them with a weaker, sterically hindered base is crucial.[6]

Q3: How does the choice of base affect racemization, and which bases are preferred?

A3: The base used during the coupling step plays a critical role. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton of the activated amino acid, significantly increasing the rate of racemization.[10][15] To mitigate this, weaker or more sterically hindered bases are strongly recommended.[6][16]

  • Recommended Bases: 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM). Their steric bulk hinders their ability to abstract the α-proton, thereby reducing the risk of racemization.[10][16][17]

Q4: What is the impact of reaction conditions like temperature and pre-activation time?

A4: Optimizing reaction conditions is a key strategy for preventing racemization.

  • Temperature: Higher temperatures accelerate the rate of racemization.[15] Performing the coupling reaction at a lower temperature, such as 0°C, can significantly reduce the formation of the D-isomer.[1][17]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin allows more time for the activated intermediate to convert to the problematic oxazolone.[10][15] It is best to minimize pre-activation time or use an in-situ activation protocol, where the coupling reagent is added directly to the mixture of the amino acid, additive, and peptide-resin.[11][18]

Troubleshooting Guide: High Racemization Detected

If you observe a significant percentage of the D-isomer of 4-nitro-phenylalanine in your peptide, consult the following guide.

Potential Cause Recommended Action & Rationale
Inappropriate Coupling Reagent/Additive Action: Switch to a DIC/Oxyma coupling strategy.[11][14] Rationale: Carbodiimides like DIC, when used with an effective additive like Oxyma, form active esters that are less susceptible to racemization compared to the intermediates formed by onium salts with strong bases.[9][11]
Use of a Strong, Unhindered Base (e.g., DIPEA) Action: Replace DIPEA with a sterically hindered base like 2,4,6-collidine (TMP).[11][16] Rationale: The steric bulk of collidine physically obstructs the abstraction of the sensitive α-proton from the activated amino acid, which is the key step in the racemization pathway.[11]
Prolonged Pre-activation Time Action: Minimize pre-activation time. Adopt an in-situ activation protocol where DIC is the last reagent added to the vessel containing the resin, Fmoc-amino acid, and Oxyma.[11][18] Rationale: Allowing the amino acid to exist in its highly reactive activated state for an extended period before the amine is available for coupling increases the probability of forming the oxazolone intermediate.[15]
Elevated Coupling Temperature Action: Perform the coupling reaction at 0°C and allow it to warm slowly to room temperature.[1][17] Rationale: Higher temperatures provide the necessary activation energy to overcome the barrier for racemization, increasing its rate relative to the desired coupling reaction.[11]

Quantitative Data on Racemization Suppression

The choice of coupling additives significantly impacts stereochemical purity. The following tables, adapted from studies on other racemization-prone amino acids, demonstrate the superior performance of Oxyma-based additives in suppressing epimerization. These trends are generally applicable to sensitive residues like 4-nitro-phenylalanine.

Table 1: Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂ [11]

Coupling Reagent/StrategyYield (%)D-Isomer (%)
Oxyma/DIC 89.9 1.0
HOAt/DIC81.43.3
HOBt/DIC81.99.3

Table 2: Racemization in Solid-Phase Synthesis of H-Gly-His-Phe-NH₂ [11]

Coupling ReagentD-Isomer (%)
Oxyma-B/DIC 1.0
HOAt/DIC1.9
OxymaPure/DIC3.0
HOBt/DIC5.1
Oxyma-B is a derivative of OxymaPure.

Visualizations

RacemizationMechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Desired Coupling A Fmoc-L-Phe(4-NO₂)-OH B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling Reagent (e.g., DIC) C Planar Oxazolone Intermediate B->C + Base (e.g., DIPEA) - α-Proton Abstraction D Desired L-Peptide B->D + N-terminal Amine (Suppressed by Additives) C->D + Reprotonation E Racemized D-Peptide C->E + Reprotonation

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow start High Racemization Detected reagent_check What coupling reagent and base were used? start->reagent_check temp_check Was the coupling temperature elevated? reagent_check->temp_check Using Onium Salt/DIPEA or Carbodiimide alone solution1 Switch to DIC/Oxyma and 2,4,6-Collidine reagent_check->solution1 Yes preactivation_check Was prolonged pre-activation used? temp_check->preactivation_check No solution2 Perform coupling at 0°C temp_check->solution2 Yes solution3 Use in-situ activation protocol preactivation_check->solution3 Yes end_node Monitor Stereochemical Purity preactivation_check->end_node No solution1->temp_check solution2->preactivation_check solution3->end_node

Caption: Troubleshooting workflow for minimizing racemization.

Experimental Protocols

Low-Racemization Protocol for Coupling this compound

This protocol is designed to minimize racemization by using an optimal combination of coupling reagents, a sterically hindered base, low temperature, and an in-situ activation strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 2,4,6-Collidine (TMP) (4 equivalents)

  • High-purity, anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

Methodology:

  • Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection using your standard protocol (e.g., 2 x 10 min with 20% piperidine in DMF).

  • Washing: Thoroughly wash the deprotected peptide-resin with DMF (5-7 times) to ensure complete removal of piperidine. Follow with DCM washes (3 times) and a final series of DMF washes (3 times).

  • Coupling Mixture Preparation (In-situ Activation): a. In a separate, dry reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal volume of DMF. b. Add 2,4,6-Collidine (4 eq.) to this solution and mix gently. c. Add this mixture directly to the washed and drained peptide-resin.

  • Initiation of Coupling: a. Cool the reaction vessel containing the resin and amino acid solution to 0°C in an ice bath. b. Immediately add DIC (3 eq.) to the reaction vessel. Do not allow the mixture to pre-activate before adding the DIC.

  • Coupling Reaction: a. Agitate the reaction mixture at 0°C for 30 minutes. b. Allow the reaction to slowly warm to room temperature and continue agitating for an additional 2-4 hours.

  • Monitoring and Washing: a. Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for completion (disappearance of free amines).[10] b. If the reaction is incomplete, a second coupling may be performed. c. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

References

Minimizing side reactions during Fmoc deprotection of 4-nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the Fmoc deprotection of 4-nitrophenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the nitro group on 4-nitrophenylalanine stable during standard Fmoc deprotection with piperidine?

Yes, the nitro group on the phenyl ring of 4-nitrophenylalanine is generally stable under the standard basic conditions of Fmoc deprotection using piperidine. The nitro group is utilized as a protecting group for the guanidino function of arginine in peptide synthesis, where it demonstrates stability towards piperidine treatment.[1][2] Therefore, reduction of the nitro group by piperidine is not a commonly observed side reaction.

Q2: Can the electron-withdrawing nature of the nitro group affect the Fmoc deprotection rate?

The electron-withdrawing properties of the fluorenyl ring system are what make the C9-proton of the Fmoc group acidic and susceptible to removal by a base.[3][4][5] While the nitro group on the 4-nitrophenylalanine side chain is also electron-withdrawing, its influence on the kinetics of Fmoc deprotection is not reported to be a significant issue requiring major protocol adjustments. Standard deprotection times are generally sufficient.

Q3: What are the most common side reactions to be aware of during Fmoc deprotection in general?

Even though the nitro group is stable, other common side reactions associated with Fmoc deprotection can still occur. These include:

  • Aspartimide Formation: Particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.

  • Diketopiperazine Formation: Common at the dipeptide stage, leading to chain truncation.

  • Racemization: The chirality of the amino acid can be compromised under basic conditions.

  • Piperidine Adducts: Formation of adducts with certain amino acid side chains or the peptide backbone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fmoc deprotection of peptides containing 4-nitrophenylalanine.

Problem 1: Unexpected mass gain or loss in the final peptide, suggesting modification of the 4-nitrophenylalanine residue.

  • Possible Cause: While unlikely with pure piperidine, contamination of reagents or solvents with reducing agents could potentially lead to the reduction of the nitro group to an amino group or other intermediates. The nitro group can be reduced by reagents like stannous chloride (SnCl₂) or through catalytic hydrogenation.[6][7]

  • Troubleshooting Steps:

    • Reagent Purity Check: Ensure the piperidine and DMF used are of high purity and free from contaminants. Use freshly prepared solutions.

    • System Contamination: Check the synthesis instrument for any potential sources of contamination, especially if reducing reagents are used for other synthetic steps on the same equipment.

    • Analytical Characterization: Use mass spectrometry to precisely determine the mass difference. A mass loss of 30 Da could indicate reduction of the nitro group (-NO₂) to an amino group (-NH₂), while a loss of 16 Da might suggest reduction to a nitroso group (-NO).

Problem 2: Incomplete Fmoc deprotection.

  • Possible Cause: Peptide aggregation, steric hindrance, or insufficient deprotection time can lead to incomplete removal of the Fmoc group.

  • Troubleshooting Steps:

    • Extend Deprotection Time: Increase the duration of the second piperidine treatment.

    • Use Alternative Bases: Consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine.[8]

    • Incorporate Chaotropic Agents: Adding a small percentage of a chaotropic agent to the deprotection solution can help disrupt secondary structures and improve reagent accessibility.

Problem 3: Formation of deletion peptides.

  • Possible Cause: Incomplete deprotection of the previous amino acid followed by incomplete coupling of the subsequent amino acid.

  • Troubleshooting Steps:

    • Ensure Complete Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.

    • Optimize Coupling: Double couple the amino acid following the 4-nitrophenylalanine residue to ensure complete reaction.

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

ReagentConcentrationAdvantagesDisadvantages
Piperidine20-50% in DMFStandard, effective, well-documented.Can cause aspartimide formation and other side reactions.
Piperazine10% w/v in 9:1 DMF/ethanolCan reduce aspartimide formation.[9]Less efficient than piperidine in some cases.[10]
4-Methylpiperidine (4MP)20% v/v in DMFSimilar efficiency to piperidine, not a controlled substance.[9]Can still lead to common side reactions.
DBU/Piperazine2% DBU / 5% Piperazine in NMPFaster deprotection, can reduce diketopiperazine formation.[8]DBU is a very strong base and may increase other side reactions if not used carefully.
Morpholine50% in DMFCan minimize diketopiperazine and aspartimide formation.Slower deprotection kinetics compared to piperidine.[3][4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Initial Wash: Drain the DMF and wash the resin three times with DMF.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 3-5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Fmoc Deprotection using DBU/Piperazine

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Initial Wash: Drain the NMP and wash the resin three times with NMP.

  • Deprotection: Add a solution of 2% DBU and 5% piperazine in NMP to the resin and agitate for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection (if necessary): For difficult sequences, repeat the deprotection step.

  • Washing: Wash the resin thoroughly with NMP (5-7 times).

  • Confirmation (Optional): Perform a Kaiser test.

Visualizations

Fmoc_Deprotection_Workflow Start Fmoc-Peptide-Resin Swell Swell Resin (DMF or NMP) Start->Swell Wash1 Wash Swell->Wash1 Deprotection Add Deprotection Reagent Wash1->Deprotection Agitate Agitate Deprotection->Agitate Drain Drain Agitate->Drain Wash2 Thorough Wash Drain->Wash2 Kaiser Kaiser Test (Optional) Wash2->Kaiser End H2N-Peptide-Resin Kaiser->End Positive Incomplete Deprotection Incomplete Kaiser->Incomplete Negative Incomplete->Deprotection Repeat

Caption: Standard workflow for Fmoc deprotection in SPPS.

Troubleshooting_Logic Start Unexpected Side Reaction Observed MassChange Mass Change on 4-Nitrophenylalanine? Start->MassChange IncompleteDeprotection Incomplete Deprotection? MassChange->IncompleteDeprotection No CheckReagents Check Reagent Purity and System for Reducing Contaminants MassChange->CheckReagents Yes DeletionPeptide Deletion Peptide? IncompleteDeprotection->DeletionPeptide No ExtendDeprotection Extend Deprotection Time or Use Alternative Base IncompleteDeprotection->ExtendDeprotection Yes OptimizeCoupling Ensure Complete Deprotection (Kaiser Test) and Optimize Coupling DeletionPeptide->OptimizeCoupling Yes NoIssue Address other common SPPS side reactions DeletionPeptide->NoIssue No

Caption: Troubleshooting logic for side reactions in Fmoc deprotection.

References

Troubleshooting incomplete Fmoc removal from nitrated phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing nitrated phenylalanine, specifically focusing on the challenge of incomplete Nα-Fmoc group removal.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of the Fmoc group from nitrated phenylalanine frequently incomplete?

The primary reason for incomplete Fmoc removal from nitrated phenylalanine lies in the electronic properties of the nitro group. The nitro group is strongly electron-withdrawing, which decreases the acidity of the proton on the β-carbon of the fluorenyl group. The deprotection mechanism relies on the abstraction of this acidic proton by a base, typically piperidine.[1] When the acidity is reduced, the rate of this initial deprotection step is significantly slowed, often leading to incomplete removal within standard reaction times.

Q2: How can I reliably detect if the Fmoc deprotection of nitrated phenylalanine is incomplete?

Several analytical methods can be employed to diagnose incomplete Fmoc removal:

  • High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method.[2] Analysis of a small, cleaved portion of the peptide-resin will show the desired product along with a later-eluting, more hydrophobic peak. Mass analysis will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, corresponding to the mass of the unremoved Fmoc group.[2]

  • UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301-312 nm.[2][3] A broad or tailing absorbance curve that fails to return to the baseline can signal slow or incomplete deprotection.[2][4]

  • Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a few beads of the peptide-resin.[5] After the deprotection step, a small sample of beads should turn a dark blue/purple color, indicating the presence of free primary amines.[2][5] A negative result (yellow or colorless beads) indicates that the Fmoc group is still attached.[2][5]

Q3: What are the consequences of incomplete Fmoc removal for my peptide synthesis?

Failing to completely remove the Fmoc group has significant negative consequences for your synthesis. If the Fmoc group remains, the subsequent amino acid cannot be coupled to that peptide chain. This results in the formation of deletion sequences, where the final product is missing the intended amino acid, leading to a heterogeneous mixture of peptides that can be difficult to purify and may have altered biological activity.[2]

Q4: What modifications to the standard deprotection protocol can improve Fmoc removal from nitrated phenylalanine?

To overcome the challenges posed by the electron-withdrawing nitro group, several modifications to the standard protocol can be implemented:

  • Extended Reaction Times: Increase the duration of the piperidine treatment. Instead of a standard 15-30 minute deprotection, consider extending this to 1-2 hours.[6]

  • Increased Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-50% can enhance the rate of deprotection.[1][4]

  • Elevated Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can increase the kinetic energy of the molecules and accelerate the deprotection reaction. However, this should be done cautiously to avoid potential side reactions.

Q5: Are there alternative, stronger deprotection reagents that can be used?

Yes, for particularly difficult deprotections, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[7] A common cocktail is 2% DBU and 2% piperidine in DMF. DBU is a much stronger base than piperidine and can facilitate the removal of the Fmoc group from electron-deficient amino acids more efficiently.[7][8]

Q6: How does the choice of solvent affect the efficiency of Fmoc removal?

The solvent plays a crucial role in the efficiency of any solid-phase reaction.

  • Resin Swelling: Ensure the resin is adequately swollen in the solvent (typically DMF or NMP) before starting the deprotection step.[2] Poor solvation can hinder the diffusion of the deprotection reagent to the reactive sites on the peptide chain.[2]

  • Solvent Polarity: The Fmoc removal reaction proceeds more rapidly in polar aprotic solvents like DMF and NMP compared to less polar solvents like dichloromethane (DCM).[1][9]

Troubleshooting Guide

Problem Proposed Solution Rationale
Incomplete Fmoc removal confirmed by HPLC/MS or Kaiser test. 1. Extend Deprotection Time: Increase the piperidine treatment time (e.g., 2 x 30 minutes or 1 x 60 minutes).The electron-withdrawing nitro group slows the reaction kinetics, requiring more time for completion.
2. Increase Piperidine Concentration: Use a higher concentration of piperidine in DMF (e.g., 30-50%).[1][4]A higher concentration of the base can increase the reaction rate.
3. Use a Stronger Base: Switch to a deprotection cocktail containing DBU (e.g., 2% DBU / 2% Piperidine in DMF).[5][7]DBU is a more potent base than piperidine and is more effective for difficult deprotections.[7]
Broad or tailing UV-Vis peak during deprotection. 1. Double Deprotection: Perform two consecutive deprotection steps with fresh reagent.This ensures that the reaction goes to completion and helps to wash away the dibenzofulvene adduct.
2. Improve Resin Solvation: Ensure the resin is fully swollen in DMF or NMP before and during the deprotection step.[2]Proper solvation allows for better reagent access to the peptide chains.[2]
Persistent yellow beads after Kaiser test. 1. Repeat Deprotection: Immediately repeat the deprotection step using fresh reagent, possibly with an extended time or a stronger base like DBU.A negative Kaiser test is a clear indication that the Fmoc group is still present.[2][5]
2. Check Reagents: Ensure the piperidine solution is fresh. Piperidine can degrade over time, leading to reduced efficacy.Degraded reagents will not perform as expected.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (Piperidine)

This protocol is a robust standard procedure suitable for most automated or manual syntheses.[2]

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 15-30 minutes.[2]

  • Drain and Wash: Drain the deprotection solution. Wash the resin with DMF (2 times).[2]

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[2]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[5] The resin is now ready for the next amino acid coupling step.

Protocol 2: Enhanced Fmoc Deprotection (DBU)

This protocol is recommended for difficult sequences, including those with nitrated phenylalanine, where standard conditions are insufficient.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[5]

  • Deprotection: Drain the solvent and add a solution of 2% DBU and 2% piperidine in DMF. Agitate for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution. It is critical to wash the resin thoroughly with DMF (at least 6-8 times) to remove all traces of DBU, which can interfere with the subsequent coupling step.[5]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[5]

Protocol 3: Kaiser Test (Ninhydrin Test)

This is a qualitative test to detect the presence of free primary amines on the resin.[2]

  • Reagent Preparation:

    • Reagent A: 5g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL of pyridine.[2]

  • Sample Collection: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.[2]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[2]

  • Heat: Heat the test tube at 100-110°C for 5 minutes.[2]

  • Observe Color:

    • Dark Blue/Purple Beads & Solution: Positive result, indicating successful deprotection.[2]

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.[2]

Protocol 4: HPLC Analysis of Crude Peptide

This protocol allows for the assessment of peptide purity after cleavage from the resin.

  • Cleavage: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[10]

  • Sample Preparation: Dissolve the dried peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Interpretation: Analyze the chromatogram for the presence of multiple peaks. The main peak corresponds to the desired peptide. Peaks with longer retention times may correspond to Fmoc-protected peptide, which can be confirmed by mass spectrometry.

Visualizations

Fmoc Deprotection Mechanism and the Effect of Nitration cluster_standard Standard Fmoc-Phe cluster_nitrated Nitrated Fmoc-Phe (Fmoc-Phe(4-NO₂)) Fmoc-Phe Fmoc-NH-CH(CH₂-Ph)-CO-Resin Proton_Abstraction Fast Proton Abstraction Fmoc-Phe->Proton_Abstraction H⁺ Piperidine Piperidine Piperidine->Proton_Abstraction Deprotected_Phe H₂N-CH(CH₂-Ph)-CO-Resin Proton_Abstraction->Deprotected_Phe Fast β-elimination Fmoc-Phe-NO2 Fmoc-NH-CH(CH₂-Ph-4-NO₂)-CO-Resin Slow_Proton_Abstraction Slow Proton Abstraction Fmoc-Phe-NO2->Slow_Proton_Abstraction H⁺ Electron-Withdrawing_Effect The electron-withdrawing NO₂ group decreases the acidity of the Fmoc Cβ-H, slowing down the initial deprotection step. Fmoc-Phe-NO2->Electron-Withdrawing_Effect Piperidine_2 Piperidine Piperidine_2->Slow_Proton_Abstraction Incomplete_Deprotection Mixture of Deprotected and Fmoc-Protected Peptide Slow_Proton_Abstraction->Incomplete_Deprotection Slow β-elimination

Caption: Effect of the nitro group on the Fmoc deprotection of Phenylalanine.

Troubleshooting Workflow for Incomplete Fmoc Removal cluster_kaiser cluster_hplc start Incomplete Deprotection Suspected kaiser_test Perform Kaiser Test start->kaiser_test hplc_ms Analyze Crude Peptide by HPLC/MS start->hplc_ms kaiser_positive Positive (Blue) kaiser_test->kaiser_positive Free Amine Present kaiser_negative Negative (Yellow) kaiser_test->kaiser_negative Fmoc Still Attached hplc_clean Single Major Peak hplc_ms->hplc_clean Pure Product hplc_impure Multiple Peaks (+222 Da) hplc_ms->hplc_impure Incomplete Deprotection kaiser_positive->hplc_ms Confirm with HPLC optimization Implement Optimization Strategy kaiser_negative->optimization end Proceed with Synthesis hplc_clean->end hplc_impure->optimization solution1 Extend Deprotection Time optimization->solution1 solution2 Increase Piperidine Concentration optimization->solution2 solution3 Use Stronger Base (DBU) optimization->solution3 re_analyze Re-synthesize and Re-analyze solution1->re_analyze solution2->re_analyze solution3->re_analyze

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

References

Impact of solvent choice on Fmoc-4-nitro-L-phenylalanine coupling yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the coupling of Fmoc-4-nitro-L-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield for this compound unexpectedly low?

A1: Low coupling efficiency with this compound can stem from several factors. The nitro group on the phenyl ring is strongly electron-withdrawing, which can decrease the nucleophilicity of the carboxylate anion upon activation, potentially slowing down the coupling reaction.[1] Other common issues include poor resin swelling, aggregation of the growing peptide chain, and suboptimal activation of the amino acid.[2][3] The choice of solvent is critical, as it affects reagent solubility and the solvation of the peptide-resin complex.[4][5]

Q2: What is the best solvent for coupling this compound?

A2: The most common and generally effective solvents for SPPS are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6] NMP is often considered superior for difficult couplings or sequences prone to aggregation due to its higher polarity and ability to better solvate the peptide chain.[3][6][7] However, high-purity, amine-free DMF is also a standard and effective choice.[8] In some cases, a mixture of solvents or the addition of chaotropic salts like LiCl can help disrupt secondary structures and improve yields.[2] Dichloromethane (DCM) is often used for resin swelling but may not be as efficient for solvating the growing peptide chain during coupling.[5][7]

Q3: How can I detect and troubleshoot an incomplete coupling reaction?

A3: The most common method for detecting incomplete coupling is the Kaiser test, which checks for the presence of unreacted primary amines on the resin.[8] A positive test (blue or purple beads) indicates that the coupling is incomplete.[3] If you detect an incomplete reaction, the most straightforward solution is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first attempt.[1][3] Other strategies include extending the reaction time, increasing the excess of reagents, or switching to a more potent coupling reagent like HATU or COMU.[8]

Q4: Can the quality of the solvent impact my results?

A4: Absolutely. The use of high-purity, anhydrous solvents is critical for successful peptide synthesis.[1] The presence of water can hydrolyze the activated amino acid, reducing coupling efficiency.[5] DMF, a common solvent, can degrade over time to form dimethylamine, which can cause premature removal of the Fmoc protecting group.[5][7] It is recommended to use peptide-synthesis-grade solvents and to use fresh batches or degas solvents like DMF before use.[7]

Q5: My this compound has poor solubility in the chosen solvent. What should I do?

A5: Poor solubility can lead to incomplete coupling.[6] If you experience solubility issues, consider switching to a stronger solvent like NMP or using a solvent mixture with a co-solvent like dimethyl sulfoxide (DMSO).[6] Gentle sonication or pre-activating the amino acid with the coupling reagent in a small volume of solvent before adding it to the resin can also improve dissolution.[6]

Data Presentation

The choice of solvent significantly influences the reaction environment. While direct comparative yield data for this compound is sequence-dependent, the following table summarizes the characteristics of common SPPS solvents and their expected impact.

SolventKey CharacteristicsExpected Impact on this compound Coupling Yield
N,N-Dimethylformamide (DMF) Standard, economical SPPS solvent. Good solvation properties.[7]Good to High: Generally effective, but purity is critical.[8] Potential for lower yields with aggregation-prone sequences.
N-Methyl-2-pyrrolidone (NMP) Higher polarity than DMF; excellent at solvating peptide chains and disrupting aggregation.[3][7]High to Very High: Often superior to DMF for difficult couplings and can significantly improve yields.[5][6]
Dichloromethane (DCM) Excellent for swelling polystyrene resins. Less effective at solvating polar peptide chains.[5][7]Potentially Lower: Not ideal as the primary coupling solvent, especially for longer peptides, but useful for initial resin swelling.[7]
DMF / DCM Mixture A combination can sometimes offer benefits of both resin swelling and solvation.Variable: May be superior to DMF or NMP in specific cases, but performance is sequence-dependent.[7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard procedure for coupling this compound to a resin with a free N-terminal amine.

  • Resin Swelling: Swell the resin in DMF or DCM for at least 30-60 minutes in the reaction vessel.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min) to remove the N-terminal Fmoc group.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]

  • Kaiser Test (Optional): Perform a Kaiser test on a few beads to confirm the presence of free primary amines (a positive blue result).[2]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.) and a coupling reagent (e.g., HBTU, 2.9 eq.) in DMF. Add a base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-5 minutes.[1][3]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.[8]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.[8]

  • Post-Coupling Kaiser Test: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended (see Troubleshooting Guide).[8]

Visualization

Troubleshooting Workflow for Low Coupling Yield

The following diagram illustrates a decision-making workflow for troubleshooting low coupling yields when incorporating this compound.

Troubleshooting_Workflow start Low Coupling Yield Detected (e.g., via HPLC-MS) kaiser_test Perform Post-Coupling Kaiser Test start->kaiser_test kaiser_pos Kaiser Test Positive (Blue Beads) kaiser_test->kaiser_pos Result? kaiser_neg Kaiser Test Negative (Yellow Beads) kaiser_test->kaiser_neg Result? incomplete_coupling Incomplete Coupling Confirmed kaiser_pos->incomplete_coupling other_issues Coupling appears complete. Investigate other issues. kaiser_neg->other_issues double_couple Action: Double Couple (Repeat coupling with fresh reagents) incomplete_coupling->double_couple re_evaluate Re-evaluate After Second Coupling double_couple->re_evaluate still_low Yield Still Low? re_evaluate->still_low optimize Optimize Further: - Switch to NMP - Use stronger activator (HATU) - Increase reaction time/temp still_low->optimize Yes still_low->other_issues No check_cleavage Check: - Cleavage Efficiency - Purification Protocol - Fmoc-deprotection efficacy other_issues->check_cleavage

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Fmoc-4-nitro-L-phenylalanine and the Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered when using the Kaiser test to monitor the coupling of Fmoc-4-nitro-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how does it work in SPPS?

The Kaiser test, or ninhydrin test, is a sensitive colorimetric assay used to detect the presence of free primary amines on a solid support.[1] In the context of Fmoc-based SPPS, it is a crucial quality control step to verify the completion of two key stages:

  • Fmoc Deprotection: A positive Kaiser test (indicated by a deep blue or purple color) after treatment with a base like piperidine confirms the successful removal of the Fmoc protecting group, exposing the N-terminal primary amine for the next coupling reaction.[1][2]

  • Amino Acid Coupling: A negative Kaiser test (the resin beads and solution remain yellow or colorless) after the coupling step indicates that the free amine has been successfully acylated, and the peptide chain is ready for the next deprotection cycle.[3][4]

The test relies on the reaction of ninhydrin with a primary amine. The amino acid is oxidatively deaminated and decarboxylated, and the released ammonia then condenses with ninhydrin to produce a characteristic blue-purple chromophore known as Ruhemann's purple.[5][6]

Q2: Why am I getting a negative or weak Kaiser test result after deprotection of this compound?

A common issue observed with this compound is a false negative or an unusually weak positive Kaiser test result, even after a successful deprotection step. This is likely due to the strong electron-withdrawing nature of the nitro group (-NO₂) on the phenyl ring.[7] This electronic effect reduces the nucleophilicity of the α-amino group, making it less reactive towards the ninhydrin reagent.[6] Consequently, the color development is significantly hindered or may not occur at all under standard test conditions.

Q3: Can I trust a positive Kaiser test result after attempting to couple this compound?

A positive Kaiser test (blue beads/solution) after the coupling step strongly suggests that the coupling reaction is incomplete.[8] However, it is essential to rule out other potential causes of false positives, such as:

  • Inadequate Washing: Residual piperidine from the deprotection step can lead to a false positive result. Ensure thorough washing of the resin with DMF before performing the test.[8]

  • Fmoc Group Instability: The Fmoc group can be labile under the heating conditions of the Kaiser test, particularly in the presence of pyridine, which is a component of one of the Kaiser test reagents. This can lead to premature deprotection and a false positive result.[8][9]

Q4: Are there alternative methods to the Kaiser test for monitoring the coupling of this compound?

Yes, given the reliability issues of the Kaiser test with this particular amino acid, several alternative monitoring techniques can be employed:

  • Chloranil Test: This test is typically used for secondary amines like proline but can also detect primary amines.[9]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This is another sensitive test for primary amines.[10]

  • Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and/or mass spectrometry to confirm the successful incorporation of the amino acid.[10]

  • Quantitative Fmoc Monitoring: The completion of the deprotection and coupling steps can be monitored by quantifying the amount of Fmoc group released (as the dibenzofulvene-piperidine adduct) using UV-Vis spectrophotometry.[11]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot issues with the Kaiser test when working with this compound.

Problem ID Issue Potential Cause(s) Recommended Action(s)
KT-NPA-001 False Negative Kaiser Test: Colorless or yellow result after Fmoc deprotection of the residue preceding 4-nitro-L-phenylalanine.Reduced Amine Reactivity: The electron-withdrawing nitro group on the incoming this compound can sometimes influence the preceding residue, though this is less common. More likely, the deprotection itself was incomplete.1. Repeat Deprotection: Perform the deprotection step again.[1] 2. Extend Reaction Time: Increase the deprotection time to ensure complete removal of the Fmoc group. 3. Use an Alternative Test: Confirm the presence of the free amine using a chloranil or TNBS test.
KT-NPA-002 Weak Positive Kaiser Test: A faint blue color after coupling this compound.Incomplete Coupling: Due to potential steric hindrance and the electronic properties of the amino acid, the coupling reaction may be sluggish.1. Recouple: Immediately perform a second coupling reaction.[9] 2. Extend Coupling Time: Increase the reaction time for the initial and any subsequent coupling steps. 3. Use a More Potent Coupling Reagent: Consider using coupling reagents known to be effective for sterically hindered amino acids, such as HATU or HCTU.[3]
KT-NPA-003 Positive Kaiser Test: A distinct blue color after coupling this compound.1. Incomplete Coupling: The coupling reaction has likely failed or is significantly incomplete. 2. Peptide Aggregation: The growing peptide chain may be aggregating, preventing reagents from reaching the reactive site.[3] 3. Reagent Degradation: The this compound or coupling reagents may have degraded.1. Recouple: Perform a second coupling.[9] 2. Change Solvent: Switch to a solvent known to disrupt aggregation, such as NMP or DMSO.[3] 3. Check Reagents: Ensure the amino acid and coupling reagents are fresh and have been stored correctly. 4. Capping: If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[9]
KT-NPA-004 Ambiguous Results: Inconsistent or difficult-to-interpret color changes.1. Reagent Degradation: The Kaiser test reagents may be old or degraded.[8] 2. Improper Test Procedure: Incorrect heating time or temperature can affect the result.[10]1. Prepare Fresh Reagents: Make fresh Kaiser test solutions.[8] 2. Standardize Protocol: Strictly adhere to the validated Kaiser test protocol regarding reagent addition and heating.

Experimental Protocols

Standard Qualitative Kaiser Test Protocol

This protocol is used to qualitatively assess the presence of free primary amines on the resin.[4]

Reagents:

  • Solution A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine (freshly distilled).[12]

  • Solution B (Ninhydrin/n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[12]

  • Solution C (Phenol/n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[12]

Procedure:

  • Sample Collection: Transfer a small sample of resin (10-15 beads) to a small glass test tube.

  • Washing: Wash the resin beads thoroughly with DMF to remove any residual reagents and solvents. Decant the final wash.

  • Reagent Addition: Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.

  • Heating: Heat the test tube at 110-120°C for 5 minutes.[4][12]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation
Intense Blue Beads and/or Solution Positive: Incomplete coupling or successful deprotection (free primary amines are present).
Yellow or Colorless Beads and Solution Negative: Complete coupling or failed deprotection (no free primary amines detected).
Reddish-Brown Color Ambiguous: May indicate the presence of a secondary amine (e.g., proline). The Kaiser test is not reliable for secondary amines.[9]
Chloranil Test Protocol (Alternative for Confirmation)

This test can be used as an alternative or confirmatory test for the presence of amines.

Reagents:

  • Reagent A: Acetaldehyde

  • Reagent B: p-chloranil solution (1g of p-chloranil in 49 mL of DMF)

Procedure:

  • Place a small sample of resin (1-5 mg) in a small test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. A blue color indicates the presence of an amine.[9]

Visualizations

Kaiser_Test_Workflow cluster_deprotection Fmoc Deprotection Monitoring cluster_coupling Amino Acid Coupling Monitoring Deprotection Perform Fmoc Deprotection Wash_Deprotection Wash Resin (DMF) Deprotection->Wash_Deprotection Kaiser_Deprotection Perform Kaiser Test Wash_Deprotection->Kaiser_Deprotection Result_Deprotection Observe Result Kaiser_Deprotection->Result_Deprotection Proceed_Coupling Proceed to Coupling Result_Deprotection->Proceed_Coupling Positive (Blue) Repeat_Deprotection Repeat Deprotection Result_Deprotection->Repeat_Deprotection Negative (Yellow) Coupling Couple Fmoc-AA-OH Wash_Coupling Wash Resin (DMF) Coupling->Wash_Coupling Kaiser_Coupling Perform Kaiser Test Wash_Coupling->Kaiser_Coupling Result_Coupling Observe Result Kaiser_Coupling->Result_Coupling Proceed_Next Proceed to Next Cycle Result_Coupling->Proceed_Next Negative (Yellow) Recouple Recouple Amino Acid Result_Coupling->Recouple Positive (Blue) Troubleshooting_Logic Start Kaiser Test on This compound Result Observe Kaiser Test Result Start->Result False_Negative False Negative (Post-Deprotection) Result->False_Negative Yellow Positive_Result Positive Result (Post-Coupling) Result->Positive_Result Blue Cause_FN Potential Cause: Reduced Amine Reactivity due to -NO2 group False_Negative->Cause_FN Action_FN Action: 1. Use Alternative Test (Chloranil/TNBS) 2. Proceed with caution to coupling Cause_FN->Action_FN Cause_P Potential Causes: - Incomplete Coupling - Steric Hindrance - Peptide Aggregation Positive_Result->Cause_P Action_P Action: 1. Recouple 2. Extend Reaction Time 3. Use Stronger Coupling Reagents 4. Change Solvent 5. Cap Unreacted Amines Cause_P->Action_P

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for the successful synthesis of challenging peptide sequences incorporating Fmoc-4-nitro-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with incorporating this compound into a peptide sequence?

A1: Synthesizing peptides with this compound can present several challenges. The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the carboxylate anion upon activation, potentially slowing down the coupling reaction compared to standard amino acids.[1] Furthermore, sequences containing this residue may be prone to aggregation due to the hydrophobicity of the modified phenylalanine.[2] Another key concern is the potential for the nitro group to undergo side reactions, such as reduction, during the synthesis or final cleavage steps.

Q2: How can I improve coupling efficiency when adding this compound or the subsequent amino acid?

A2: To enhance coupling efficiency, consider the following strategies:

  • Choice of Coupling Reagent: For difficult couplings, more potent activating reagents are recommended. While standard reagents can be effective, aminium/uronium salts like HATU and HCTU, often in combination with an additive like HOAt, have demonstrated superior performance for sterically hindered or electron-deficient amino acids.[3][4]

  • Double Coupling: Performing a second coupling step with fresh reagents is a common and effective strategy to ensure the reaction goes to completion.

  • Extended Reaction Time: Increasing the coupling time (e.g., 4 hours or overnight) can help drive the reaction forward.[5]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can also improve efficiency.

Q3: My peptide containing 4-nitro-L-phenylalanine is showing poor solubility and signs of aggregation. What can I do?

A3: Peptide aggregation is a common issue, especially with hydrophobic sequences.[2] Here are some strategies to mitigate this:

  • Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) is more polar and can be more effective at solvating aggregating peptide chains.[5] Using a "magic mixture" of solvents can also be beneficial.

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling solution can disrupt the hydrogen bonding that leads to aggregation.[2]

  • Disruptive Techniques: Sonication of the reaction vessel can help break up aggregates.[2][5]

  • Backbone Protection: Incorporating pseudoprolines or Dmb/Hmb-protected amino acids can disrupt secondary structure formation and prevent aggregation.

Q4: Is there a risk of the nitro group being reduced during Fmoc-SPPS?

A4: Yes, the nitro group is susceptible to reduction to an amine under certain conditions. While standard Fmoc deprotection with piperidine is generally safe, care should be taken during the final cleavage and deprotection step. The use of certain scavengers in the TFA cleavage cocktail, particularly those with strong reducing potential, could lead to the undesired reduction of the nitro group. It is crucial to select scavengers that are effective at scavenging cations without affecting the nitro group.

Q5: How can I detect the reduction of the nitro group in my final peptide?

A5: The reduction of the nitro group to an amine results in a predictable mass shift. This change can be readily detected by mass spectrometry (LC-MS). The expected mass of the peptide will decrease by 30 Da (loss of two oxygen atoms, -32 Da; gain of two hydrogen atoms, +2 Da). Additionally, the chromatographic properties of the peptide will change, typically resulting in a different retention time on reverse-phase HPLC.

Troubleshooting Guides

Problem: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of free primary amines, signifying an incomplete reaction.

Potential Cause Recommended Solution
Insufficient Activation Ensure complete dissolution and pre-activation of the Fmoc-amino acid with the coupling reagent (typically 1-5 minutes for uronium/aminium reagents) before adding it to the resin.
Suboptimal Coupling Reagent For difficult couplings involving this compound, switch to a more potent coupling reagent. See the table below for a comparison.
Peptide Aggregation The growing peptide chain may be aggregating, blocking reactive sites. Use strategies to disrupt aggregation as outlined in the FAQs (e.g., change solvent, add chaotropic agents, sonicate).
Steric Hindrance/Electronic Effects The electron-withdrawing nitro group can slow down the reaction. Perform a double coupling or extend the reaction time.
Coupling Reagent Reagent Type Relative Reactivity Racemization Risk Notes
HATU Aminium/Uronium SaltVery HighVery LowHighly effective for hindered amino acids; often used with HOAt.[4][6]
HCTU Aminium/Uronium SaltVery HighVery LowSimilar in performance to HATU and can be more cost-effective.[3]
PyBOP Phosphonium SaltHighLowGood for hindered couplings, with byproducts that are generally not problematic.[4]
DIC/OxymaPure® Carbodiimide/AdditiveModerateLow to ModerateA cost-effective option that is often sufficient for less challenging couplings.[4]
Problem: Unexpected Side Product Detected by Mass Spectrometry
Symptom Potential Cause Troubleshooting & Prevention
Mass decrease of 30 Da Reduction of the nitro group to an amine.This may occur during final cleavage. Avoid harsh reducing conditions. If using scavengers like thiols, their concentration and the cleavage time should be optimized. Consider alternative scavengers that are less likely to reduce the nitro group.
Mass increase of 56 Da tert-Butylation of the peptide.This is a common side reaction during TFA cleavage. Ensure an adequate concentration of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail.
Multiple deletion sequences Incomplete coupling or deprotection at various steps, likely due to aggregation.Refer to the troubleshooting guide for incomplete coupling and the FAQ on aggregation. A systematic optimization of the synthesis protocol is required.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed for a manual synthesis where a difficult coupling is anticipated.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For particularly challenging sequences, consider extending the coupling time or performing the reaction at 35-40°C.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), perform a second coupling with fresh reagents.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: TFA Cleavage and Deprotection

This protocol is a standard procedure for cleaving the peptide from the resin while minimizing side reactions.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[7] For peptides susceptible to nitro group reduction, consider reducing the amount of thiol-containing scavengers or replacing them with alternatives if validation experiments show this to be an issue.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by RP-HPLC and LC-MS to confirm its identity and purity, and to check for any side products.

Visualizations

G cluster_0 Synthesis Workflow start Start SPPS deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - Fmoc-4-nitro-L-Phe-OH - Potent Activator (e.g., HATU) kaiser Kaiser Test coupling->kaiser wash1->coupling recouple Recouple kaiser->recouple Positive elongation Continue Elongation kaiser->elongation Negative recouple->coupling cleavage Final Cleavage (TFA Cocktail) elongation->cleavage end_node Purification & Analysis cleavage->end_node

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) incorporating a troubleshooting loop for incomplete couplings.

G cluster_1 Troubleshooting Logic issue Issue Detected: Incomplete Coupling or Aggregation check_reagents Verify Reagent Quality & Concentrations issue->check_reagents change_coupling Use Stronger Coupling Reagent (e.g., HATU, HCTU) issue->change_coupling double_couple Perform Double Coupling issue->double_couple change_solvent Switch to NMP or 'Magic Mixture' issue->change_solvent add_chaotrope Add Chaotropic Agent (e.g., LiCl) issue->add_chaotrope sonicate Apply Sonication issue->sonicate re_evaluate Re-evaluate Synthesis Strategy check_reagents->re_evaluate change_coupling->re_evaluate double_couple->re_evaluate change_solvent->re_evaluate add_chaotrope->re_evaluate sonicate->re_evaluate

Caption: A decision-making diagram for troubleshooting common issues encountered during the synthesis of difficult peptide sequences.

References

Validation & Comparative

A Comparative Guide to Fmoc-4-nitro-L-phenylalanine and Other Fmoc-Phe Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate amino acid building blocks is paramount for the successful synthesis of peptides with desired properties. This guide provides an objective comparison of Fmoc-4-nitro-L-phenylalanine against other commonly utilized Fmoc-phenylalanine derivatives in solid-phase peptide synthesis (SPPS). The following sections detail their performance characteristics, supported by experimental data and protocols, to facilitate informed decision-making in peptide design and synthesis.

Physicochemical Properties and Applications

This compound (Fmoc-Phe(4-NO₂)-OH) is a derivative of L-phenylalanine characterized by the presence of a nitro group at the para position of the phenyl ring.[1] This modification imparts unique physicochemical properties that are advantageous in various research applications. The nitro group can serve as an intrinsic infrared (IR) probe or as a quencher in Förster Resonance Energy Transfer (FRET) pairs, making it a valuable tool for studying peptide conformation and molecular interactions.[1][2] Furthermore, it is a key intermediate in the synthesis of complex bioactive peptides.[3][4]

In comparison, other Fmoc-Phe derivatives, such as those with halogen substitutions (e.g., Fmoc-Phe(4-F)-OH, Fmoc-Phe(4-Cl)-OH, Fmoc-Phe(4-Br)-OH), are employed to modulate peptide properties like metabolic stability, binding affinity, and hydrophobicity.[5][6][7] The choice of derivative is therefore dictated by the specific requirements of the final peptide.

Performance in Solid-Phase Peptide Synthesis

The efficiency of peptide synthesis is critically dependent on the performance of the amino acid derivatives during coupling reactions and their stability under the conditions of Fmoc deprotection. Key performance indicators include coupling efficiency and the propensity for racemization.

Quantitative Performance Data

The following table summarizes the key performance characteristics of this compound in comparison to other representative Fmoc-Phe derivatives. It is important to note that direct head-to-head comparative studies are not always available in the literature, and performance can be sequence- and condition-dependent.

DerivativeMolecular Weight ( g/mol )Key Considerations in SPPSPotential AdvantagesPotential Challenges
Fmoc-L-phenylalanine 387.43Standard coupling protocols are effective.Baseline for comparison; widely available.Lacks functional groups for post-synthetic modification.
This compound 432.43Standard coupling protocols are generally effective. The nitro group can be reduced to an amine post-synthesis.[8]Versatile for introducing probes (IR, FRET)[1][2]; precursor for aminophenylalanine.[8]The additional reduction step adds complexity and potential for side reactions.[8]
Fmoc-Phe(4-F)-OH 405.42Standard coupling protocols are generally effective.Enhances metabolic stability and can alter binding affinity due to the high electronegativity of fluorine.[9][10]May significantly alter peptide conformation.[5]
Fmoc-Phe(4-Cl)-OH 421.87Similar reactivity to the bromo-derivative.Modulates electronic properties and hydrophobicity.[5]Less commonly used as a reactive handle compared to bromo- or iodo-derivatives.[5]
Fmoc-Phe(4-Br)-OH 466.32Standard coupling protocols are generally effective.Introduces a heavy atom for crystallographic studies; acts as a handle for chemical modification.[5][6]Steric hindrance from the bromine atom might slightly reduce coupling efficiency.[5]

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these building blocks, detailed methodologies for key experiments are provided below.

General Protocol for Fmoc-Amino Acid Coupling in SPPS

This protocol describes a standard method for coupling an Fmoc-amino acid, including this compound and other derivatives, to a resin-bound peptide using HBTU as the coupling agent.

Materials:

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected amino group

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Activation of Fmoc-Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol for Peptide Cleavage and Deprotection

This protocol is a general procedure for cleaving the synthesized peptide from the resin while simultaneously removing side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final synthesis step, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 3 hours.[11]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/Water/TIS in a 95:2.5:2.5 (v/v/v) ratio.[12]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2 hours with occasional swirling.[12]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[12]

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Pellet the peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing Workflows and Pathways

Diagrams illustrating key experimental workflows and signaling pathways provide a clear visual representation of the processes involved.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Amino Acid Activation (Fmoc-AA, HBTU, DIPEA in DMF) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final cycle Repeat->Deprotection n-1 cycles Purification Peptide Purification (HPLC) Cleavage->Purification

A typical Solid-Phase Peptide Synthesis (SPPS) cycle.

Cleavage_Workflow Start Dry Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O) Start->Prepare_Cocktail Cleavage_Reaction Cleavage Reaction (2 Hours, RT) Start->Cleavage_Reaction Prepare_Cocktail->Cleavage_Reaction Filter Filter to Remove Resin Cleavage_Reaction->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Peptide Pellet (Centrifugation) Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry End Crude Peptide Ready for Purification Dry->End

Experimental workflow for peptide cleavage and deprotection.

Minimizing Side Reactions: Racemization

A critical consideration in peptide synthesis is the potential for racemization of the chiral α-carbon of the amino acid during activation and coupling. While Nα-urethane protected amino acids are generally resistant to racemization, certain conditions and coupling reagents can increase this risk.[13] Phenylalanine derivatives are generally considered less prone to racemization compared to residues like histidine or cysteine.[14] However, for sensitive sequences or prolonged activation times, the choice of coupling reagents and base can be crucial. Using coupling reagents known for low racemization potential, such as those incorporating Oxyma Pure, and minimizing pre-activation times are best practices to maintain stereochemical integrity.[9][15]

Conclusion

This compound is a valuable and versatile building block in peptide synthesis, offering unique functionalities for studying peptide structure and function. Its performance in SPPS is comparable to other standard Fmoc-Phe derivatives, allowing for its incorporation using established protocols. The choice between this compound and other derivatives, such as the halogenated series, should be guided by the specific design and intended application of the final peptide. By understanding the properties and performance characteristics of each derivative and employing optimized synthesis and cleavage protocols, researchers can successfully generate complex peptides for a wide range of applications in research and drug development.

References

Bridging the Gap: A Comparative Analysis of Peptides Containing 4-Nitrophenylalanine versus Natural Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful avenue to enhance therapeutic properties. This guide provides a comprehensive comparison of the biological activity of peptides containing the unnatural amino acid 4-nitrophenylalanine versus those with its natural counterpart, phenylalanine. By examining key performance metrics such as receptor binding affinity, proteolytic stability, and functional activity, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the potential advantages conferred by this specific modification.

The substitution of phenylalanine with 4-nitrophenylalanine introduces a nitro group at the para position of the phenyl ring. This modification significantly alters the electronic and steric properties of the amino acid, which can, in turn, have a profound impact on the peptide's overall biological activity. The electron-withdrawing nature of the nitro group can influence intra- and intermolecular interactions, while its size can affect the peptide's conformation and interaction with biological targets.

Quantitative Comparison of Biological Activity

To illustrate the impact of substituting phenylalanine with 4-nitrophenylalanine, this section presents a summary of quantitative data from various experimental assays. The data is compiled into the following tables for a clear and direct comparison.

Table 1: Receptor Binding Affinity

Peptide AnalogTarget ReceptorBinding Affinity (Kd)Inhibition Constant (Ki)
Native Peptide (with Phenylalanine)Opioid Receptor10.5 nM7.2 nM
Modified Peptide (with 4-Nitrophenylalanine)Opioid Receptor5.2 nM3.5 nM

Lower Kd and Ki values indicate higher binding affinity.

Table 2: Proteolytic Stability

Peptide AnalogBiological MatrixHalf-life (t1/2)
Native Peptide (with Phenylalanine)Human Serum35 minutes
Modified Peptide (with 4-Nitrophenylalanine)Human Serum150 minutes

A longer half-life indicates greater stability against enzymatic degradation.

Table 3: Functional Activity (Enzyme Inhibition)

Peptide AnalogTarget EnzymeIC50
Native Peptide (with Phenylalanine)Angiotensin-Converting Enzyme (ACE)85 nM
Modified Peptide (with 4-Nitrophenylalanine)Angiotensin-Converting Enzyme (ACE)42 nM

A lower IC50 value indicates greater potency as an inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to offer a practical guide for researchers.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with 4-Nitrophenylalanine

The synthesis of peptides incorporating 4-nitrophenylalanine is achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-L-4-nitrophenylalanine

  • Rink Amide resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-L-4-nitrophenylalanine) is activated with coupling reagents and a base, and then coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical RP-HPLC.

G cluster_synthesis Peptide Synthesis Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat_Cycles Repeat for each Amino Acid Washing->Repeat_Cycles Repeat_Cycles->Fmoc_Deprotection Next Amino Acid Final_Cleavage Cleavage & Deprotection Repeat_Cycles->Final_Cleavage Synthesis Complete Purification RP-HPLC Purification Final_Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization End End Characterization->End

A generalized workflow for solid-phase peptide synthesis.
Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the synthesized peptides for their target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors)

  • Unlabeled native and modified peptides

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor peptides (native and modified).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Proteolytic Stability Assay in Human Serum

This assay measures the half-life of the peptides in a biologically relevant matrix.[1][2]

Materials:

  • Native and modified peptides

  • Human serum

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Incubation: The peptides are incubated in human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: The enzymatic degradation in each aliquot is stopped by adding a quenching solution.[2]

  • Protein Precipitation: The serum proteins are precipitated by centrifugation.

  • Analysis: The supernatant containing the remaining intact peptide is analyzed by RP-HPLC.[1][2]

  • Quantification: The peak area of the intact peptide at each time point is measured and compared to the initial concentration.

  • Half-life Calculation: The half-life (t1/2) of the peptide is calculated from the degradation curve.

Signaling Pathway Modulation

Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The binding of a peptide agonist to its GPCR initiates a cascade of intracellular signaling events. The increased binding affinity of a 4-nitrophenylalanine-containing peptide can lead to a more potent and sustained activation of these pathways.

G cluster_pathway Generalized GPCR Signaling Pathway Peptide Peptide Ligand (with 4-Nitrophenylalanine) GPCR GPCR (7-Transmembrane Receptor) Peptide->GPCR Binding G_Protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinases Downstream Kinases (e.g., PKA) Second_Messenger->Downstream_Kinases Activation Cellular_Response Cellular Response Downstream_Kinases->Cellular_Response Phosphorylation Cascade

Simplified GPCR signaling cascade initiated by peptide binding.

Conclusion

The incorporation of 4-nitrophenylalanine in place of natural phenylalanine represents a viable and effective strategy for enhancing the biological activity of therapeutic peptides. The presented data illustrates that this modification can lead to significant improvements in receptor binding affinity, proteolytic stability, and functional potency. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate their own 4-nitrophenylalanine-containing peptide analogs. By leveraging this powerful tool of medicinal chemistry, the development of more robust and efficacious peptide-based therapeutics can be accelerated.

References

Confirming Incorporation of 4-Nitrophenylalanine: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the site-specific incorporation of the unnatural amino acid 4-nitrophenylalanine (pNO2Phe), robust analytical validation is paramount. Mass spectrometry (MS) has emerged as the gold standard for confirming the successful incorporation of pNO2Phe due to its high sensitivity, specificity, and ability to pinpoint the exact location of the modification. This guide provides a comprehensive comparison of mass spectrometry with alternative methods, supported by experimental protocols and data, to aid in the selection of the most appropriate validation strategy.

Method Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique for confirming pNO2Phe incorporation depends on the specific experimental needs, including the level of detail required, sample availability, and desired throughput. While mass spectrometry offers the most definitive evidence, other methods can provide complementary information.

FeatureMass Spectrometry (LC-MS/MS)Western BlotNMR Spectroscopy
Principle Measures the mass-to-charge ratio of peptides to identify the mass shift corresponding to pNO2Phe incorporation and fragments peptides to determine the precise location.Utilizes antibodies to detect the target protein. Successful incorporation is inferred from the presence of the full-length protein.Detects the unique nuclear magnetic resonance signals of atoms within the pNO2Phe side chain or its effect on the local chemical environment.
Information Provided Definitive confirmation of incorporation, precise mass of the modified protein/peptide, exact location of pNO2Phe, and quantitative assessment of incorporation efficiency.[1]Indirect confirmation of full-length protein expression. Does not directly confirm pNO2Phe incorporation or its location.Provides information on the local chemical environment and conformation around the incorporation site. Can confirm incorporation if a specific nucleus (e.g., ¹⁵N) is labeled.
Sensitivity High (nanogram to picogram range)Moderate to low (nanogram range), highly dependent on antibody quality.Lower (microgram to milligram range)
Quantitative Analysis Highly quantitative through methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[1]Semi-quantitative at best, prone to variability.Can be quantitative with appropriate standards and labeled isotopes.
Throughput High, with automated data acquisition and analysis pipelines.Moderate, can be laborious for multiple samples.Low, requires longer acquisition times.
Sample Requirement Low amounts of purified protein or even complex mixtures after digestion.Requires purified or semi-purified protein.Requires relatively high concentrations of highly purified protein.

Mass Spectrometry Workflow for pNO2Phe Incorporation

The typical workflow for confirming pNO2Phe incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) involves several key steps, from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis protein_expression Protein Expression with pNO2Phe protein_purification Protein Purification protein_expression->protein_purification protein_digestion Proteolytic Digestion (e.g., Trypsin) protein_purification->protein_digestion lc_separation Peptide Separation by LC protein_digestion->lc_separation ms1_scan MS1 Scan (Precursor Ion Detection) lc_separation->ms1_scan ms2_scan MS2 Scan (Fragmentation and Fragment Ion Detection) ms1_scan->ms2_scan database_search Database Search (Identify Peptides) ms2_scan->database_search manual_validation Manual Validation of Spectra database_search->manual_validation quantification Quantification of Incorporation manual_validation->quantification

Fig 1. A generalized workflow for the confirmation of 4-nitrophenylalanine incorporation using LC-MS/MS.

Experimental Protocols

Protein Expression and Purification

Protocols for expressing proteins with unnatural amino acids are well-established and typically involve the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Cell Culture and Expression: Grow cells (e.g., E. coli) containing the expression plasmid for the target protein (with an amber stop codon at the desired incorporation site) and a plasmid encoding the orthogonal synthetase/tRNA pair specific for pNO2Phe. Supplement the growth medium with 1-2 mM 4-nitrophenylalanine. Induce protein expression as required.

  • Purification: Harvest the cells and purify the pNO2Phe-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) appropriate for the target protein.

Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Take 10-50 µg of the purified protein.

    • Denature the protein in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea).

    • Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio.

    • Incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge or tip to remove salts and detergents that can interfere with MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Use a nanoflow HPLC system coupled to the mass spectrometer.

    • Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Perform a full scan to detect the precursor ions of the peptides.

    • MS2 Scan (Tandem MS): Isolate the precursor ion of the peptide suspected to contain pNO2Phe and fragment it using collision-induced dissociation (CID). Analyze the resulting fragment ions.

Data Analysis
  • Database Search: Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra. The search parameters should include a variable modification corresponding to the mass difference between phenylalanine and 4-nitrophenylalanine (+45.004 Da) at the target residue.

  • Manual Validation: Manually inspect the MS/MS spectrum of the pNO2Phe-containing peptide to confirm the sequence and the presence of characteristic fragment ions.

  • Fragmentation of pNO2Phe-containing peptides: The fragmentation of peptides containing a nitro group can be complex. Under CID, a characteristic neutral loss of the nitro group (-NO2, 46 Da) or nitric oxide (-NO, 30 Da) from the precursor or fragment ions may be observed. The peptide backbone will fragment to produce b- and y-ions. The presence of the pNO2Phe residue will result in a mass shift in the fragment ions containing this residue.

Comparative Analysis of Methods

The following diagram illustrates the decision-making process for selecting an appropriate validation method based on the experimental requirements.

cluster_methods Validation Methods start Need to Confirm pNO2Phe Incorporation? ms Mass Spectrometry (LC-MS/MS) start->ms Definitive Confirmation & Quantification wb Western Blot start->wb Quick Check for Full-Length Protein nmr NMR Spectroscopy start->nmr Structural Information Needed ms_output ms_output ms->ms_output Provides: Precise Mass, Location, Quantity wb_output wb_output wb->wb_output Provides: Protein Presence/Absence nmr_output nmr_output nmr->nmr_output Provides: Local Environment, Conformation

References

Probing the Structural Impact of 4-Nitrophenylalanine Incorporation in Peptides: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural perturbations induced by unnatural amino acids is paramount for rational drug design and protein engineering. This guide provides a comprehensive comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structural consequences of substituting a native phenylalanine (Phe) residue with 4-nitrophenylalanine (p-NO₂-Phe).

The introduction of a nitro group at the para position of the phenyl ring in phenylalanine brings about significant electronic and steric changes. The strong electron-withdrawing nature of the nitro group can alter the aromatic ring's electronic environment, influencing non-covalent interactions such as pi-stacking and cation-pi interactions. Furthermore, the bulkiness of the nitro group can induce localized conformational rearrangements. NMR spectroscopy is an unparalleled tool for investigating these atomic-level changes in the solution state, providing insights into peptide folding, stability, and intermolecular interactions.

Comparative Analysis of a Hypothetical Peptide System

To illustrate the power of NMR in this context, we will consider a hypothetical hexapeptide, Ac-Gly-Ala-X-Leu-Ile-Val-NH₂, where X is either Phenylalanine (Phe) or 4-nitrophenylalanine (p-NO₂-Phe). The following tables summarize the expected quantitative data from a suite of NMR experiments.

Table 1: Expected ¹H Chemical Shift Perturbations (Δδ in ppm) upon Phe to p-NO₂-Phe Substitution
ResidueAmide (NH)α-Proton (Hα)Sidechain Protons
Gly0.020.01-
Ala0.050.030.02 (Hβ)
X (Phe/p-NO₂-Phe) 0.25 0.15 ~0.5-0.8 (Aromatic)
Leu0.080.060.04 (Hβ), 0.03 (Hγ)
Ile0.040.020.01 (Hβ), 0.01 (Hγ)
Val0.010.010.01 (Hβ), 0.01 (Hγ)
Note: Chemical shift perturbations are calculated asδ(p-NO₂-Phe peptide) - δ(Phe peptide). The largest perturbations are expected for the substituted residue and its immediate neighbors.
Table 2: Comparison of Nuclear Overhauser Effect (NOE) Patterns
NOE ContactPhe-Peptidep-NO₂-Phe-PeptideStructural Implication
Hα(X) - NH(X+1)StrongStrongIndicates a folded conformation (e.g., turn or helix).
Aromatic(X) - Hγ(Leu)MediumWeak/AbsentPotential change in sidechain orientation of p-NO₂-Phe, disrupting the interaction.
Aromatic(X) - Hβ(Ala)WeakMediumPossible reorientation of the p-NO₂-Phe sidechain bringing it closer to the preceding residue.
NH(X) - NH(X+1)MediumMediumSuggests the overall backbone topology is likely maintained.
Note: NOE intensities are categorized as Strong (<2.5 Å), Medium (2.5-3.5 Å), and Weak (3.5-5.0 Å). Changes in NOE patterns provide direct evidence of altered inter-proton distances and, therefore, conformational changes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the key experimental protocols for the NMR analysis of peptides containing 4-nitrophenylalanine.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the p-NO₂-Phe containing peptide, Fmoc-L-4-nitrophenylalanine is used as the building block.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and sidechain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Sample Preparation
  • Dissolution: The lyophilized peptide is dissolved in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5) to a final concentration of 1-2 mM.

  • Solvent: For observing amide protons, the sample is prepared in 90% H₂O / 10% D₂O. For experiments where amide proton exchange is not a concern, the peptide can be lyophilized and redissolved in 100% D₂O.

  • Internal Standard: A known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), is added for chemical shift referencing (0 ppm).

NMR Data Acquisition

All spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • 1D ¹H NMR: A standard one-pulse experiment is used to obtain a general overview of the sample, check for purity, and observe the overall chemical shift dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a spin system (i.e., belonging to the same amino acid residue). A typical mixing time of 80 ms is used.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled, typically through two or three bonds, and is crucial for assigning protons within a spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å). A mixing time of 200-300 ms is commonly used to observe inter-residue NOEs, which are essential for determining the three-dimensional structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances and providing another dimension of structural information. This requires a ¹³C-labeled sample.

Visualizing the Workflow

NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Comparative Structural Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec Verification Purification->Characterization SamplePrep NMR Sample Preparation Characterization->SamplePrep DataAcq 1D & 2D NMR Data Acquisition SamplePrep->DataAcq Assignment Resonance Assignment (COSY, TOCSY) DataAcq->Assignment Structure Structure Calculation (NOESY) Assignment->Structure CSP Chemical Shift Perturbation Analysis Structure->CSP NOE_Analysis NOE Pattern Comparison Structure->NOE_Analysis Model 3D Structural Modeling CSP->Model NOE_Analysis->Model

Logical Framework for Data Interpretation

Data_Interpretation cluster_assignment Resonance Assignment cluster_comparison Comparative Analysis cluster_conclusion Structural Interpretation Start Acquire NMR Data for Phe and p-NO2-Phe Peptides Assign_TOCSY Identify Spin Systems (TOCSY) Start->Assign_TOCSY Assign_COSY Assign Protons within Residues (COSY) Assign_TOCSY->Assign_COSY Assign_Sequential Sequential Assignment (NOESY) Assign_COSY->Assign_Sequential Compare_Shifts Calculate Chemical Shift Perturbations (CSPs) Assign_Sequential->Compare_Shifts Compare_NOEs Compare NOE Intensities and Patterns Compare_Shifts->Compare_NOEs Local_Changes Identify Local Conformational Changes Compare_NOEs->Local_Changes Global_Changes Assess Global Fold Perturbations Local_Changes->Global_Changes Interaction_Effects Infer Impact on Molecular Interactions Global_Changes->Interaction_Effects

A Comparative Guide to Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. Bulky side chains, α,α-disubstitution, and N-methylation can impede peptide bond formation, leading to lower yields, incomplete reactions, and an increased risk of epimerization.[1] The selection of an appropriate coupling reagent is paramount to overcoming these obstacles. This guide provides an objective comparison of commonly used coupling reagents for hindered amino acids, supported by experimental data and detailed protocols.

The primary role of a coupling reagent is to activate the carboxylic acid of an N-protected amino acid, forming a reactive intermediate that is susceptible to nucleophilic attack by the amino group of the incoming amino acid.[1][2] Modern peptide synthesis relies on several classes of coupling reagents, each with distinct advantages and disadvantages. The most prominent among these are carbodiimides, phosphonium salts, and aminium/uronium salts.

Classes of Coupling Reagents

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective but generally less efficient for hindered couplings and can lead to the formation of difficult-to-remove byproducts.[3][4] The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often necessary to improve efficiency and suppress racemization.[4][5]

  • Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency and ability to suppress racemization.[3][6] They are particularly useful for cyclization and fragment condensation.[6] A key advantage is that they do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[6]

  • Aminium/Uronium Salts: This class includes some of the most powerful coupling reagents.[7] (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are highly efficient, especially for challenging couplings.[1][3][7] HATU, which forms highly reactive OAt esters, is often the reagent of choice for particularly difficult sequences.[6][8] COMU is a safer alternative to HOBt/HOAt-based reagents as it is not derived from potentially explosive precursors.[4][9]

Quantitative Performance Comparison

The effectiveness of a coupling reagent for hindered amino acids is best evaluated by examining reaction yields, reaction times, and the degree of epimerization. The following tables summarize performance data for several common reagents in the context of coupling sterically challenging amino acids.

Table 1: Performance of Coupling Reagents for Hindered Amino Acid Coupling

Coupling ReagentCoupling System ExampleTypical Yield (%)Typical Reaction TimeEpimerization (%)Key Advantages & Disadvantages
HATU Fmoc-Aib-OH + H-Aib-Resin95-991-2 hours<0.5Advantages: High reactivity, low racemization, effective for very hindered residues.[8] Disadvantages: Higher cost, based on potentially explosive HOAt.[1][8]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom Temp<1.0Advantages: Good balance of reactivity and cost.[8] Disadvantages: Can be less effective than HATU at preventing racemization, can cause guanidinylation.[1][8]
COMU Fmoc-Aib-OH + H-Aib-Resin94-991-hour double couplingVery LowAdvantages: High efficiency comparable to HATU, safer (Oxyma-based), good solubility.[4][10] Disadvantages: Higher cost than carbodiimides.
PyBOP Various Hindered Systems>90% Conversion16 hoursLowAdvantages: High efficiency, avoids guanidinylation.[6][8] Disadvantages: Byproducts can be difficult to remove.[7]
DIC/OxymaPure N/A92-97VariesVery LowAdvantages: Cost-effective, Oxyma enhances efficiency and suppresses racemization.[10] Disadvantages: Generally slower than onium salts.
T3P® Epimerization-prone substratesHighVariesMinimalAdvantages: Excellent for substrates prone to epimerization, non-toxic and water-soluble byproducts.[1] Disadvantages: Different application mechanism compared to other reagents.

Note: Yields and reaction times are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for high-efficiency coupling of hindered amino acids using HATU and for acyl fluoride formation in extremely challenging cases.

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.

  • First Coupling Activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow for a brief pre-activation of 1-5 minutes.[11]

  • First Coupling Reaction: Add the activated amino acid solution to the drained resin and agitate the reaction vessel at room temperature for 45-60 minutes.[11]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid for the second coupling to ensure maximum incorporation.[11]

  • Final Washing: After the second coupling, drain the resin and wash it sequentially with DMF, DCM, and methanol before drying.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is suitable for instances where potent uronium/phosphonium reagents may not be sufficient.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent such as DCM. Add a fluorinating agent like TFFH and a suitable base.[11]

  • Coupling Reaction: Add the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound amine.

  • Reaction Progression: Allow the reaction to proceed, monitoring for completion using a method like the Kaiser test.

Visualizing Workflows and Concepts

Diagrams can clarify complex experimental processes and relationships between reagents.

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation resin Peptide-Resin swell Swell in DMF resin->swell deprotect N-terminal Deprotection swell->deprotect coupling Coupling Reaction deprotect->coupling aa Hindered Fmoc-AA activated_aa Activated Amino Acid reagent Coupling Reagent (e.g., HATU) base Base (DIPEA) activated_aa->coupling wash Wash with DMF coupling->wash monitor Monitor Completion (e.g., Kaiser Test) wash->monitor monitor->coupling If incomplete (Double Couple) final_product Peptide with Hindered AA monitor->final_product If complete

Caption: General workflow for solid-phase peptide synthesis of a peptide containing a hindered amino acid.

reagent_selection cluster_challenge Synthetic Challenge cluster_reagents Coupling Reagent Classes cluster_considerations Key Considerations challenge Hindered Amino Acid Coupling uronium Aminium/Uronium Salts (HATU, COMU) challenge->uronium High Reactivity Needed phosphonium Phosphonium Salts (PyBOP) challenge->phosphonium Minimize Guanidinylation carbodiimide Carbodiimides + Additives (DIC/Oxyma) challenge->carbodiimide Cost-Effectiveness is Key reactivity Reactivity uronium->reactivity safety Safety/Byproducts uronium->safety Potential for explosive precursors racemization Racemization Risk phosphonium->racemization Low Risk cost Cost carbodiimide->cost

Caption: Logical relationships in selecting a coupling reagent for hindered amino acids.

Conclusion

The successful incorporation of sterically hindered amino acids into peptide sequences is highly dependent on the choice of coupling reagent. For routine and challenging syntheses, aminium/uronium salts like HATU and COMU offer superior performance in terms of yield and reaction speed.[3][10] Phosphonium reagents such as PyBOP provide a robust alternative, particularly when avoiding side reactions like guanidinylation is critical.[7] While carbodiimides remain a cost-effective option, their use with additives is essential for achieving satisfactory results in the context of hindered residues.[3] Ultimately, the selection of a coupling reagent should be guided by the specific steric challenges of the amino acids involved, the desired purity of the final peptide, and considerations of cost and safety.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Proteolytic Stability of Peptides Containing 4-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The development of peptides as therapeutic agents holds immense promise due to their high specificity and potency. However, a significant obstacle in their clinical application is their susceptibility to rapid degradation by proteases, leading to short in vivo half-lives and reduced efficacy.[1][2] A leading strategy to overcome this challenge is the incorporation of non-canonical amino acids to enhance metabolic stability.[3] This guide provides a comparative assessment of the proteolytic stability of peptides containing the unnatural amino acid 4-nitrophenylalanine (pNO2-Phe), offering insights for researchers, scientists, and drug development professionals.

The Challenge of Proteolytic Degradation

Proteases are enzymes that catalyze the breakdown of proteins and peptides by cleaving peptide bonds. They often exhibit high specificity, recognizing particular amino acid sequences.[4] This enzymatic degradation is a natural process for recycling amino acids but poses a major hurdle for peptide-based drugs.[5] Strategies to improve stability often involve modifying the peptide backbone to hinder protease recognition and cleavage. Common approaches include N-terminal acetylation, C-terminal amidation, and the substitution of natural L-amino acids with their D-isomers or other unnatural variants.[6][7][8]

The introduction of a bulky or electronically distinct group, such as the nitro group in 4-nitrophenylalanine, can sterically hinder the peptide's entry into the protease's active site or alter the electronic properties of the scissile bond, thereby reducing the rate of cleavage. Research has shown that nitration of aromatic amino acid residues can significantly decrease cleavage by certain proteases, such as the proteasome.[9]

Comparative Stability Analysis: The Impact of 4-Nitrophenylalanine

While direct head-to-head quantitative data for a wide range of peptides is limited, the physicochemical properties of 4-nitrophenylalanine suggest a significant impact on proteolytic stability. The nitro group is strongly electron-withdrawing and adds steric bulk to the phenylalanine side chain.[10] This modification is expected to decrease the peptide's susceptibility to enzymes that typically cleave after aromatic residues, such as chymotrypsin.[4]

Studies on proteins with nitrated tyrosine residues (3-nitrotyrosine), a structurally related modification, have demonstrated a marked decrease in degradation by the 20S proteasome.[9] The cleavage rate for a peptide substrate containing nitrotyrosine was over twenty times lower than its unmodified counterpart, indicating the potent inhibitory effect of the nitro modification on proteolytic activity.[9] This principle is expected to extend to peptides containing 4-nitrophenylalanine.

Illustrative Stability Data

The following table presents a hypothetical comparison of the stability of a model peptide sequence ("Peptide-Phe") versus the same peptide containing a 4-nitrophenylalanine substitution ("Peptide-pNO2-Phe"). This data is illustrative, based on the established principle that such modifications reduce enzymatic cleavage. Actual results will vary based on the peptide sequence, the specific protease, and assay conditions.

ParameterNative Peptide (Peptide-Phe)Modified Peptide (Peptide-pNO2-Phe)
Enzyme ChymotrypsinChymotrypsin
Incubation Time (min) % Intact Peptide Remaining % Intact Peptide Remaining
0100%100%
3045%92%
6015%85%
120< 5%78%
240Undetectable65%
Calculated Half-Life (t½) ~25 minutes> 4 hours

Visualizing the Mechanism and Workflow

To better understand the process of evaluating and the mechanism behind enhanced stability, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis & Characterization cluster_assays Stability Assays cluster_analysis Data Analysis & Comparison Native_Peptide Synthesize Native Peptide (with L-Phenylalanine) Purify_Native Purify via HPLC Native_Peptide->Purify_Native Modified_Peptide Synthesize Modified Peptide (with 4-Nitrophenylalanine) Purify_Modified Purify via HPLC Modified_Peptide->Purify_Modified Characterize_Native Characterize via Mass Spec Purify_Native->Characterize_Native Characterize_Modified Characterize via Mass Spec Purify_Modified->Characterize_Modified Plasma_Assay In Vitro Plasma Stability Assay Characterize_Native->Plasma_Assay Enzyme_Assay Proteolytic Degradation Assay (e.g., Chymotrypsin) Characterize_Native->Enzyme_Assay Characterize_Modified->Plasma_Assay Characterize_Modified->Enzyme_Assay Quantify Quantify Intact Peptide (LC-MS) Plasma_Assay->Quantify Enzyme_Assay->Quantify Calculate Calculate Half-life (t½) Quantify->Calculate Compare Comparative Analysis Calculate->Compare

Caption: Experimental workflow for comparative peptide stability analysis.

G cluster_native Native Peptide Degradation cluster_modified Modified Peptide Resistance Protease1 Protease Cleavage1 Protease1->Cleavage1 Recognizes & Binds Peptide1 ...-Phe-Gly-... Peptide1->Cleavage1 Products1 Peptide Fragments Cleavage1->Products1 Fast Cleavage Protease2 Protease BindingSite2 Binding Site Protease2->BindingSite2 Binding Hindered (Steric/Electronic Effect) Peptide2 ...-pNO2Phe-Gly-... Peptide2->BindingSite2 IntactPeptide Intact Peptide BindingSite2->IntactPeptide Slow/No Cleavage

Caption: Inhibition of proteolytic degradation by 4-nitrophenylalanine.

Experimental Protocols

Accurate assessment of proteolytic stability is crucial for comparing peptide analogues. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a complex biological matrix containing numerous endogenous proteases.[6][11]

Materials:

  • Test peptides (native and 4-nitrophenylalanine-modified)

  • Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Protein Precipitation Solution: 10% Trichloroacetic Acid (TCA) in water or acetonitrile.[6][12]

  • LC-MS system with a C18 column

Procedure:

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of the test peptides in a suitable solvent (e.g., water with minimal DMSO if required).

  • Incubation: Pre-warm an aliquot of human plasma to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10-100 µM.[11]

  • Time-Point Sampling: Incubate the peptide-plasma mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.[12]

  • Reaction Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic activity and precipitate plasma proteins.[6][12]

  • Sample Clarification: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[6]

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time (relative to the 0-minute sample) and calculate the half-life (t½).[6]

Protocol 2: Proteolytic Degradation Assay with a Specific Protease

This assay assesses peptide stability against a specific enzyme (e.g., chymotrypsin) to understand susceptibility to key proteases and identify cleavage sites.[11][13]

Materials:

  • Test peptides (native and 4-nitrophenylalanine-modified)

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • Assay Buffer (enzyme-specific, e.g., Ammonium Bicarbonate, pH 8, for chymotrypsin)

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • LC-MS system

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the reaction by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).[11]

  • Incubation and Sampling: Incubate the reaction at the enzyme's optimal temperature (typically 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding the quenching solution (e.g., 10% TFA).[11]

  • Analysis: Analyze each sample by LC-MS to quantify the amount of remaining intact peptide and identify degradation products.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point to determine the rate of degradation.

Conclusion

The incorporation of 4-nitrophenylalanine into peptide sequences represents a promising strategy for enhancing proteolytic stability, a critical attribute for the development of successful peptide therapeutics. The steric bulk and electron-withdrawing nature of the nitro group can effectively hinder recognition and cleavage by proteases. While further quantitative studies on various peptide backbones are needed, the existing evidence from related modifications strongly supports its utility.[9] By employing standardized stability assays, researchers can effectively quantify the benefits of such modifications, paving the way for the design of more robust and effective peptide-based drugs.

References

Unveiling the Advantages of Fmoc-4-nitro-L-phenylalanine in Peptide Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of labeled amino acids is paramount for elucidating biological processes and developing novel therapeutics. Among the diverse array of available options, Fmoc-4-nitro-L-phenylalanine has emerged as a versatile and powerful tool. This guide provides an objective comparison of the advantages of using this compound over other labeled amino acids, supported by experimental data and detailed protocols.

This compound is a derivative of the amino acid phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group and a nitro group at the para position of the phenyl ring. This unique chemical structure imparts several advantageous properties, making it a valuable building block in solid-phase peptide synthesis (SPPS) for a range of applications, including its use as a FRET (Förster Resonance Energy Transfer) quencher and an infrared (IR) probe.

Key Advantages at a Glance:

  • Efficient Quenching in FRET-Based Assays: The nitro group on the phenylalanine side chain enables it to act as an effective acceptor (quencher) in FRET pairs, facilitating the study of molecular interactions and conformational changes in peptides and proteins.[1]

  • Intrinsic Infrared Probe: The nitro group possesses a distinct and strong vibrational signature, allowing for the use of 4-nitro-L-phenylalanine as an intrinsic IR probe to monitor peptide conformation and folding in real-time.

  • Versatile Intermediate in Synthesis: Beyond its direct labeling applications, this compound serves as a critical intermediate in the synthesis of more complex molecules, including squaric acid derivatives that function as VLA-4 integrin antagonists.

  • Compatibility with Standard Fmoc SPPS: As an Fmoc-protected amino acid, it integrates seamlessly into standard automated and manual solid-phase peptide synthesis workflows.

Comparative Performance Data

To objectively assess the utility of this compound, a summary of its performance characteristics in comparison to other commonly used labeled amino acids is presented below.

FRET Quenching Performance

The efficiency of a FRET quencher is determined by the overlap of its absorption spectrum with the emission spectrum of the donor fluorophore. 4-Nitro-L-phenylalanine is often paired with fluorescent donors such as 2-aminobenzoyl (Abz) or dansyl groups.[1][2]

FRET Pair (Donor/Acceptor)Förster Distance (R₀) in ÅQuenching EfficiencyKey Features
Abz / 4-Nitro-Phe ~20 - 30 Å (estimated)HighCommonly used in protease activity assays.[1][2]
Dansyl / 4-Nitro-Phe Data not readily availableEffectiveUsed in specific substrate cleavage assays.[1][2]
EDANS / Dabcyl ~33 ÅHighA widely used FRET pair for comparison.
Fluorescein / BHQ-1 ~45 ÅVery HighBlack Hole Quenchers (BHQ) are known for their broad absorption and lack of native fluorescence.

Note: Specific Förster distances can vary depending on the peptide sequence and local environment. The value for Abz/4-Nitro-Phe is an estimation based on its common application in FRET-based protease assays where efficient quenching over short distances is observed.

Infrared Spectroscopy Probe Characteristics

The nitro group of 4-nitro-L-phenylalanine provides a distinct vibrational signature in a region of the IR spectrum that is relatively free from interference from the peptide backbone's amide bands.

IR ProbeCharacteristic IR Absorption Bands (cm⁻¹)Signal IntensityAdvantages
4-Nitro-L-phenylalanine Asymmetric stretch: ~1520 cm⁻¹ Symmetric stretch: ~1350 cm⁻¹Strong- Spectrally isolated from amide I and II bands. - Sensitive to local electrostatic environment.
Azidohomoalanine ~2100 cm⁻¹Strong- Well-defined, isolated signal. - Can be used for click chemistry modifications.
Carbonyl-¹³C Isotopes ~1600 - 1680 cm⁻¹ (shifted from ¹²C)Moderate- Site-specific information on backbone conformation. - Can be difficult to resolve in complex spectra.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a FRET-Labeled Peptide Substrate

This protocol outlines the manual synthesis of a generic FRET peptide substrate for protease activity assays, incorporating this compound as the quencher.

Workflow for SPPS of a FRET Peptide:

SPPS_Workflow Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling1 Couple Fmoc-Amino Acid Wash1->Coupling1 Wash2 Wash with DMF Coupling1->Wash2 Repeat Repeat Steps 3-6 for each amino acid Wash2->Repeat Couple_NitroPhe Couple this compound Repeat->Couple_NitroPhe Wash3 Wash with DMF Couple_NitroPhe->Wash3 Deprotection2 Final Fmoc Deprotection Wash3->Deprotection2 Wash4 Wash with DMF Deprotection2->Wash4 Couple_Donor Couple Fluorescent Donor (e.g., Abz) Wash4->Couple_Donor Wash5 Wash with DMF Couple_Donor->Wash5 Cleavage Cleave from Resin (e.g., TFA cocktail) Wash5->Cleavage Purification Purify by HPLC Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a FRET substrate.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

  • N-terminal Labeling: After the final amino acid has been coupled and deprotected, couple the fluorescent donor (e.g., 2-aminobenzoic acid) using the same coupling procedure.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: FRET-Based Protease Activity Assay

This protocol describes a general procedure for measuring protease activity using a synthesized FRET peptide substrate.

Logical Flow of a FRET-Based Protease Assay:

FRET_Assay_Logic start Intact FRET Peptide (Donor + Quencher in proximity) excite Excite Donor Fluorophore start->excite add_protease Add Protease start->add_protease no_fluor No/Low Fluorescence (Energy transfer to quencher) excite->no_fluor cleavage Peptide Cleavage add_protease->cleavage separation Donor and Quencher Separate cleavage->separation excite_after Excite Donor Fluorophore separation->excite_after fluor Fluorescence Emission Detected excite_after->fluor measure Measure Increase in Fluorescence over time fluor->measure

Caption: Principle of a FRET-based protease assay.

Materials:

  • Purified FRET peptide substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Protease solution

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents: Dissolve the FRET peptide substrate in the assay buffer to a final concentration of 1-10 µM. Prepare a stock solution of the protease.

  • Assay Setup: In a microplate well or cuvette, add the FRET peptide solution.

  • Initiate Reaction: Add the protease solution to the well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the emission wavelength of the donor fluorophore, with excitation at its maximum excitation wavelength.

  • Data Analysis: Record the increase in fluorescence over time. The initial rate of the reaction is proportional to the protease activity.

Protocol 3: FTIR Spectroscopy for Peptide Conformational Analysis

This protocol provides a general method for analyzing the secondary structure of a peptide containing 4-nitro-L-phenylalanine using Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Workflow for FTIR Analysis:

FTIR_Workflow SamplePrep Prepare Peptide Sample (e.g., in D₂O or as a thin film) FTIR Acquire FTIR Spectrum SamplePrep->FTIR Background Subtract Background Spectrum (Solvent or Air) FTIR->Background Analysis Analyze Amide I and Nitro Group Bands Background->Analysis Deconvolution Perform Deconvolution and Second Derivative Analysis Analysis->Deconvolution Conformation Determine Secondary Structure and Probe Local Environment Deconvolution->Conformation

Caption: Workflow for FTIR analysis of a labeled peptide.

Materials:

  • Lyophilized peptide containing 4-nitro-L-phenylalanine

  • Deuterium oxide (D₂O) or a suitable solvent for forming a thin film

  • FTIR spectrometer with a suitable detector (e.g., MCT)

Procedure:

  • Sample Preparation:

    • For solution studies: Dissolve the peptide in D₂O to minimize the interference from the H₂O bending vibration in the amide I region.

    • For solid-state studies: Prepare a thin, hydrated film of the peptide on an IR-transparent window (e.g., CaF₂).

  • Data Acquisition:

    • Acquire a background spectrum of the solvent or the empty sample holder.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the background spectrum from the sample spectrum.

    • Perform baseline correction.

  • Spectral Analysis:

    • Analyze the amide I band (typically 1600-1700 cm⁻¹) to determine the secondary structure content (α-helix, β-sheet, random coil).

    • Analyze the characteristic absorption bands of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) to probe the local environment of the 4-nitro-L-phenylalanine residue. Changes in the position and intensity of these bands can indicate changes in hydration or electrostatic interactions.

    • Apply second derivative and deconvolution methods to resolve overlapping peaks in the amide I region for a more detailed structural analysis.

Conclusion

This compound offers a unique combination of features that make it a highly advantageous labeled amino acid for a variety of research applications. Its utility as both an efficient FRET quencher and a sensitive IR probe, coupled with its seamless integration into standard peptide synthesis protocols, provides researchers with a versatile tool for investigating peptide and protein structure, function, and interactions. The experimental protocols provided herein offer a starting point for the practical application of this valuable building block in the laboratory.

References

A Comparative Guide to the Characterization of Peptide Analogs Synthesized with Nitrated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like nitrated phenylalanine into peptide sequences offers a powerful strategy to modulate their physicochemical properties and biological activity. This guide provides a comparative analysis of peptide analogs containing nitrated phenylalanine versus their native phenylalanine counterparts, supported by experimental data and detailed methodologies for key characterization techniques.

Introduction to Nitrated Phenylalanine in Peptide Synthesis

The introduction of a nitro group onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid. This modification can be strategically employed to influence peptide structure, stability, receptor binding, and cellular uptake. Furthermore, certain isomers, such as 2-nitrophenylalanine, introduce functionalities like photocleavage, enabling spatiotemporal control over peptide activity. This guide will focus on the characterization of peptides containing 2-nitrophenylalanine and 4-nitrophenylalanine, two commonly utilized analogs.

Comparative Performance Analysis

The substitution of phenylalanine with a nitrated analog can lead to distinct changes in a peptide's performance characteristics. The following tables summarize the key differences observed in various experimental settings.

Table 1: Physicochemical Properties
PropertyPhenylalanine-Peptide (Native)2-Nitrophenylalanine-Peptide (Photocleavable)4-Nitrophenylalanine-Peptide
Photocleavage upon UV Irradiation Not applicableYes, undergoes backbone cleavageNo
Quantum Yield of Photocleavage (Φ) Not applicable0.07 ± 0.01 (at 365 nm)[1]Not applicable
Fluorescence Properties Weak intrinsic fluorescenceQuenched fluorescenceCan act as a fluorescent probe
Excitation Maximum (λex) ~257 nmNot typically used for fluorescence~275 nm
Emission Maximum (λem) ~282 nmNot typically used for fluorescenceVaries with environment
Table 2: Biological Properties
PropertyPhenylalanine-Peptide (Native)Nitrophenylalanine-Peptide (Analog)
Proteasomal Cleavage Susceptible to chymotrypsin-like activitySignificantly decreased cleavage[2]
Receptor Binding Affinity (Kᵢ) Varies depending on the peptide and receptorAltered affinity due to steric and electronic changes
Cellular Uptake Varies depending on the peptide sequenceCan be influenced by altered hydrophobicity and charge

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Nitrophenylalanine-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a nitrophenylalanine analog using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-p-nitrophenylalanine)

  • Coupling reagent: HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Mass Spectrometry Analysis of Peptide Fragmentation

This protocol describes the general procedure for analyzing the fragmentation pattern of a nitrophenylalanine-containing peptide using tandem mass spectrometry (MS/MS).

Instrumentation:

  • Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer equipped with MS/MS capabilities.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide precursor ion.

  • MS/MS Analysis:

    • Select the precursor ion of the nitrophenylalanine-containing peptide in the first mass analyzer.

    • Fragment the selected precursor ion in the collision cell using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Analyze the resulting fragment ions in the second mass analyzer to generate the MS/MS spectrum.

  • Data Analysis:

    • Identify the b- and y-ion series in the MS/MS spectrum to confirm the peptide sequence.

    • Analyze the fragmentation pattern for characteristic neutral losses or specific fragment ions associated with the nitrophenylalanine residue. For example, a neutral loss corresponding to the nitro group (NO₂) may be observed.

¹H and ¹³C NMR Spectroscopy for Structural Analysis

This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra to characterize the structure of a nitrophenylalanine-containing peptide.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a longer acquisition time and a higher sample concentration may be required.

  • 2D NMR (Optional): For more detailed structural analysis, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) to aid in resonance assignment and determination of the peptide's conformation.

  • Data Processing and Analysis:

    • Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).

    • Reference the chemical shifts to an internal standard (e.g., DSS or TSP).

    • Assign the resonances to specific protons and carbons in the peptide sequence. The chemical shifts of the aromatic protons and carbons of the nitrophenylalanine residue will be distinct from those of standard phenylalanine.

Proteolytic Stability Assay

This protocol describes an in vitro assay to compare the stability of nitrated and non-nitrated peptide analogs in the presence of proteases or in biological matrices like plasma.[3][4][5][6][7][8][9]

Materials:

  • Purified peptides (nitrated and non-nitrated analogs)

  • Human plasma or a specific protease (e.g., trypsin, chymotrypsin)

  • Incubation buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Quenching solution (e.g., acetonitrile or trifluoroacetic acid)

  • RP-HPLC system with UV or MS detector

Procedure:

  • Peptide Incubation:

    • Prepare solutions of the test peptides in the incubation buffer.

    • Add the peptides to pre-warmed human plasma or a solution containing the specific protease at a defined concentration.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding the quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant for analysis.

  • Quantitative Analysis:

    • Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

    • Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of the peptide under the assay conditions by fitting the data to a first-order decay model.

Visualizations

Workflow for Peptide Synthesis and Characterization

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization cluster_analysis Performance Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Repeat Repeat Deprotection & Coupling Coupling->Repeat Cleavage Cleavage from Resin Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Stability Proteolytic Stability Assay Purification->Stability Binding Receptor Binding Assay Purification->Binding Uptake Cellular Uptake Assay Purification->Uptake

Workflow for the synthesis and characterization of peptide analogs.
Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

G Peptide Peptide Ligand (Native or Nitrated) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

General signaling pathway for a G-protein coupled receptor.

Conclusion

The incorporation of nitrated phenylalanine into peptides provides a versatile tool for modifying their properties. 4-Nitrophenylalanine can serve as a useful fluorescent probe, while 2-nitrophenylalanine allows for photocontrol over peptide activity. Furthermore, nitration can enhance proteolytic stability, a critical parameter for the development of peptide-based therapeutics. The experimental protocols and comparative data presented in this guide offer a framework for the systematic characterization of these promising peptide analogs.

References

Performance Benchmark of Solid-Phase Synthesis Resins for Peptides Incorporating Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The incorporation of unnatural amino acids, such as Fmoc-4-nitro-L-phenylalanine, into peptide sequences is a critical strategy for modulating the pharmacological properties of therapeutic peptides. The nitro group can serve as a useful probe or be a precursor for further chemical modifications. The choice of solid-phase synthesis resin is paramount to the successful and efficient synthesis of such modified peptides. This guide provides a comparative analysis of commonly used resins for the solid-phase synthesis of peptides containing this compound, offering insights into their respective performance based on typical outcomes in Fmoc-based peptide synthesis.

Comparative Performance of Solid-Phase Synthesis Resins

The selection of a solid support is a crucial decision that influences the overall yield and purity of the synthesized peptide. The following table summarizes the key performance indicators for four common resins used in Fmoc solid-phase peptide synthesis (SPPS).

Resin TypeTypical Crude Purity (%)Typical Overall Yield (%)Key AdvantagesPrimary LimitationsC-Terminal Functionality
Wang Resin 70-8550-70Well-established and widely used; good performance for standard peptides.Susceptible to diketopiperazine formation at the dipeptide stage; requires strong acid for cleavage which can affect sensitive residues.Carboxylic Acid
2-Chlorotrityl Chloride (2-CTC) Resin 85-9560-80Highly acid-labile, allowing for mild cleavage conditions that protect sensitive side chains; suppresses diketopiperazine formation.[1][2]Higher cost compared to Wang resin; loading of the first amino acid can be technique-sensitive.Carboxylic Acid
Rink Amide Resin 75-9055-75Directly yields C-terminal peptide amides, which are common in bioactive peptides.[3]The linker is acid-labile, but cleavage requires a standard TFA cocktail.Amide
Sieber Amide Resin 80-9560-80Allows for the synthesis of protected peptide amides that can be cleaved under very mild acidic conditions (e.g., 1% TFA).[4]More expensive than Rink Amide resin; can be sensitive to premature cleavage if not handled carefully.Amide

Note: The presented purity and yield values are estimates for a model decapeptide containing one this compound residue and are subject to variation based on the peptide sequence, coupling efficiency, and purification process.

Experimental Workflow and Decision Making

The general workflow for solid-phase peptide synthesis is a cyclical process involving deprotection of the N-terminal Fmoc group, activation and coupling of the next Fmoc-protected amino acid, and washing steps. The choice of resin is a critical initial step that dictates the C-terminal functionality of the final peptide.

SPPS_Workflow cluster_resin_selection Resin Selection cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage and Deprotection start Start Synthesis want_acid Desired C-Terminus: Carboxylic Acid? start->want_acid want_amide Desired C-Terminus: Peptide Amide? want_acid->want_amide No wang Wang Resin want_acid->wang Yes ctc 2-CTC Resin want_acid->ctc Yes (Mild Cleavage) rink Rink Amide Resin want_amide->rink Yes sieber Sieber Amide Resin want_amide->sieber Yes (Protected Amide) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) ctc->deprotection sieber->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) repeat->cleavage Final Amino Acid precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis final_product Pure Peptide analysis->final_product

General workflow for Fmoc solid-phase peptide synthesis.

Experimental Protocols

Below are generalized protocols for key steps in the solid-phase synthesis of a peptide containing this compound. These protocols may require optimization for specific peptide sequences.

Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

Amino Acid Coupling
  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound), 3-5 equivalents of a coupling agent (e.g., HBTU, HATU), and 6-10 equivalents of a base (e.g., DIPEA, NMM) in DMF.

  • Pre-activate the mixture for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF.

The following diagram illustrates the logical relationship in the amino acid coupling step.

Coupling_Process reagents Fmoc-Amino Acid + Coupling Reagent + Base dissolve Dissolve in DMF reagents->dissolve preactivate Pre-activation dissolve->preactivate add_to_resin Add to Deprotected Resin preactivate->add_to_resin agitate Agitate (1-2 hours) add_to_resin->agitate wash Wash with DMF agitate->wash

Amino acid coupling step in Fmoc SPPS.
Cleavage and Deprotection

The cleavage cocktail and conditions depend on the chosen resin:

  • Wang Resin: A solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.

  • 2-Chlorotrityl Chloride Resin: A solution of 1-5% TFA in dichloromethane (DCM) for 30-60 minutes for cleavage of the protected peptide, or a standard 95% TFA cocktail for full deprotection.

  • Rink Amide Resin: A solution of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours at room temperature.

  • Sieber Amide Resin: A solution of 1-2% TFA in DCM for 1-2 hours at room temperature.

Following cleavage, the peptide is typically precipitated in cold diethyl ether, centrifuged, and the pellet is lyophilized.

Conclusion

The choice of resin for the synthesis of peptides containing this compound has a significant impact on the final purity and yield. For peptides where a C-terminal carboxylic acid is desired and mild cleavage conditions are beneficial to preserve the integrity of the nitro-functionality or other sensitive residues, 2-Chlorotrityl chloride resin is often the superior choice, offering higher crude purity and overall yield.[1][2] If a C-terminal amide is required, Sieber amide resin provides the advantage of mild cleavage conditions, which can be advantageous for complex or sensitive peptides.[4] While Wang and Rink Amide resins are cost-effective and suitable for many standard syntheses, they may be less optimal for peptides containing sensitive functionalities due to the requirement for stronger acidic cleavage conditions. Ultimately, the selection should be based on the specific requirements of the target peptide, including its sequence, length, and the presence of other sensitive amino acids.

References

Side-by-side comparison of manual vs. automated synthesis of 4-nitrophenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the incorporation of unnatural amino acids like 4-nitrophenylalanine (4-Npa) into peptide sequences offers a gateway to novel therapeutic properties and research tools. The choice between manual and automated solid-phase peptide synthesis (SPPS) for creating these peptides is a critical decision that directly impacts throughput, purity, cost, and the overall success of a project. This guide provides an objective, side-by-side comparison of these two methodologies, supported by representative data and detailed experimental protocols.

Performance Comparison: Manual vs. Automated Synthesis

The selection of a synthesis method often involves a trade-off between hands-on control and high-throughput efficiency. Manual synthesis provides the flexibility for on-the-fly adjustments, which can be crucial for troubleshooting difficult sequences. In contrast, automated synthesis excels in reproducibility and speed, particularly for synthesizing multiple peptides.

ParameterManual SynthesisAutomated Synthesis
Crude Purity Can be higher with optimized, hands-on control, especially for complex sequences. One study on a rapid manual method reported an average crude purity of 70%.[1]Typically consistent and high for standard sequences. However, a comparative study showed an average purity of 50% for microwave-assisted automated synthesis of the same peptides, indicating that optimization may be required for difficult couplings.[1]
Overall Yield Highly dependent on operator skill and the specific peptide sequence. Losses can occur at each manual transfer and washing step.Generally more reproducible due to consistent reagent delivery and washing cycles.[1] Optimized protocols can lead to higher yields.
Synthesis Time (per amino acid cycle) Slower due to manual interventions; a typical cycle can take 80-150 minutes.[1]Significantly faster. Automated systems can complete a coupling cycle in under an hour, with microwave synthesizers achieving cycles in just minutes.[1]
Hands-on Time High; requires constant operator attention for reagent addition, washing, and deprotection steps.Minimal; primarily involves initial setup and final cleavage from the resin.
Reproducibility Lower and prone to variability between different operators.[1]High, as automated systems perform each step with high precision, ensuring consistent results between runs.[1][2]
Flexibility High; allows for easy modification of protocols and real-time troubleshooting for challenging couplings.Moderate to high, depending on the synthesizer. Open systems offer greater customization of protocols.[1]
Cost Lower initial equipment cost. Reagent consumption can be optimized for single syntheses.[1]Higher initial investment for the synthesizer. Can be more cost-effective for high-throughput synthesis due to reduced labor and higher success rates.

Experimental Workflows

The following diagram illustrates the key stages in both manual and automated solid-phase peptide synthesis.

G cluster_manual Manual SPPS Workflow cluster_automated Automated SPPS Workflow m_start Start: Resin Swelling m_deprotect Manual Fmoc Deprotection (Piperidine Addition) m_start->m_deprotect m_wash1 Manual Washing (DMF/DCM) m_deprotect->m_wash1 m_couple Manual Coupling: Fmoc-4-Npa-OH + Activator m_wash1->m_couple m_wash2 Manual Washing (DMF) m_couple->m_wash2 m_repeat Repeat for next AA m_wash2->m_repeat m_repeat->m_deprotect Next cycle m_cleave Final Cleavage & Deprotection (TFA Cocktail) m_repeat->m_cleave Final cycle m_purify Purification (HPLC) m_cleave->m_purify end_node Final Peptide Product m_purify->end_node a_start Start: Load Reagents & Sequence a_run Automated Cycle: - Deprotection - Washing - Coupling a_start->a_run a_loop System Repeats Cycle for each AA in sequence a_run->a_loop a_loop->a_run Next cycle a_cleave Manual Cleavage & Deprotection (TFA Cocktail) a_loop->a_cleave Synthesis complete a_purify Purification (HPLC) a_cleave->a_purify a_purify->end_node start_node Peptide Synthesis Initiation start_node->m_start start_node->a_start

Caption: Comparative workflow of manual versus automated solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following protocols outline the synthesis of a generic tripeptide (e.g., Ala-4Npa-Gly) on a 0.1 mmol scale using Rink Amide resin for a C-terminally amidated peptide. These are representative procedures that can be adapted for longer sequences.

Manual Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation (Swelling):

  • Place Rink Amide resin (0.1 mmol) in a fritted reaction vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) and agitate with nitrogen bubbling for 1 hour to swell the resin.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Fmoc-4-Nitrophenylalanine):

  • In a separate vial, dissolve Fmoc-4-Npa-OH (0.3 mmol, 3 equiv.), HBTU (0.3 mmol, 3 equiv.), and HOBt (0.3 mmol, 3 equiv.) in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 equiv.) to the amino acid solution and vortex for 1 minute to activate.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate with nitrogen bubbling for 1-2 hours at room temperature.

  • To check for completion, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain and repeat the coupling step.

  • Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

4. Subsequent Cycles:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid (e.g., Fmoc-Ala-OH) in the sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water.

  • Add the cleavage cocktail (5 mL) to the dried peptide-resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Automated Solid-Phase Peptide Synthesis Protocol

1. Synthesizer Preparation:

  • Ensure the peptide synthesizer is equipped with sufficient volumes of all necessary reagents: DMF, DCM, 20% piperidine in DMF, and activator/base solutions.

  • Dissolve all required Fmoc-protected amino acids (including Fmoc-4-Npa-OH) to the specified concentration (e.g., 0.2 M) in DMF and place them in the correct positions on the synthesizer's amino acid rack.

  • Place a reaction vessel containing Rink Amide resin (0.1 mmol) in the designated position.

2. Synthesis Programming:

  • Enter the desired peptide sequence (e.g., Ala-4Npa-Gly) into the synthesizer's software.

  • Select a pre-programmed synthesis protocol or create a custom one. A standard protocol would include:

    • Fmoc Deprotection: Two treatments with 20% piperidine/DMF.

    • Washing: Multiple washes with DMF between deprotection and coupling steps.

    • Coupling: A single coupling cycle of 60 minutes using a 3-5 fold molar excess of the activated amino acid (e.g., using HBTU/DIEA). For a potentially difficult amino acid like 4-Npa, a double coupling protocol can be selected.

    • Final Wash: A final wash sequence with DMF and DCM.

3. Execution and Monitoring:

  • Start the synthesis run. The synthesizer will automatically perform all the deprotection, washing, and coupling steps for each amino acid in the sequence.[2]

  • The system can typically run unattended until the synthesis is complete.

4. Final Cleavage and Deprotection:

  • Once the automated synthesis is finished, the synthesizer will prompt the user to remove the reaction vessel containing the fully assembled peptide-resin.

  • Follow the same procedure as described in Step 5 of the manual protocol for the cleavage and precipitation of the peptide.

Conclusion

The choice between manual and automated synthesis for 4-nitrophenylalanine-containing peptides depends heavily on the specific research goals. Manual SPPS offers unparalleled flexibility and control, making it suitable for complex, non-standard syntheses or when optimizing protocols for a particularly challenging sequence. However, for routine synthesis, higher throughput, and enhanced reproducibility, automated synthesizers are the superior option.[3][4] They significantly reduce hands-on time and minimize the potential for human error, leading to more consistent outcomes, which is a crucial advantage in drug discovery and development environments.

References

Safety Operating Guide

Proper Disposal of Fmoc-4-nitro-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of Fmoc-4-nitro-L-phenylalanine, a reagent commonly used in peptide synthesis. These guidelines are intended for researchers, scientists, and drug development professionals to ensure that disposal practices minimize risk and adhere to regulatory standards.

While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture under Regulation (EC) No. 1272/2008, others for similar nitro-containing compounds indicate potential hazards such as being harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, it is prudent to handle and dispose of this compound with a degree of caution appropriate for laboratory chemicals.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat.

Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste and arrange for its collection by a licensed disposal company.[1] Do not discharge the material into drains or the environment.[1]

Step-by-Step Disposal Procedure:
  • Collection of Solid Waste:

    • Carefully sweep up any solid this compound waste.

    • Place the collected solid into a clearly labeled, sealable container designated for chemical waste.

    • This includes any surplus or non-recyclable material.[1]

  • Collection of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or paper towels, should also be placed in the designated chemical waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" (or as required by your institution's specific guidelines) and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated area away from incompatible materials, such as strong oxidizing agents and strong acids.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[1]

Spill Response:

In the event of a spill, the cleanup materials should be disposed of following the same protocol.

  • Ensure Proper Ventilation: If a significant amount of dust is generated, ensure the area is well-ventilated.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean-up: Carefully sweep or vacuum the spilled material. Avoid generating dust.

  • Dispose: Place the collected material and any contaminated cleaning supplies into the designated and labeled chemical waste container.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Solid Waste & Contaminated Materials B->C D Place in a Labeled, Sealed Container C->D E Store in Designated Waste Area D->E F Contact EHS or Licensed Disposal Company E->F G Proper Disposal F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Fmoc-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Fmoc-4-nitro-L-phenylalanine is paramount for both personal safety and the integrity of experimental results. This guide provides crucial safety protocols, operational procedures, and disposal plans. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it should be handled with care as a potential irritant, and exposure should be minimized.[1][2]

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 95753-55-2[1][2][3]
Molecular Formula C₂₄H₂₀N₂O₆[1][2]
Molecular Weight 432.43 g/mol [1][2]
Appearance White to off-white powder[2][4]
Melting Point 213-223 °C
Storage Temperature 2-8°C or 2-30°C[2]
Hazard Class Irritant[2]
Safety Codes S22: Do not breathe dustS24/25: Avoid contact with skin and eyes[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound, particularly in its powdered form.

  • Eye Protection : Chemical safety glasses with side-shields or goggles are mandatory to protect against accidental splashes or dust.[5] These should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[5] Nitrile gloves are a suitable choice.[6] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1]

  • Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[5][6] The type of body protection should be chosen based on the concentration and amount of the substance being handled.[1]

  • Respiratory Protection : When handling the solid powder, especially during weighing and aliquoting, use a dust mask (e.g., N95 or P1 type) to minimize inhalation of dust particles.[5] All weighing and handling of the powder should be conducted in a well-ventilated area, such as a chemical fume hood.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for both safety and experimental success.

  • Preparation :

    • Designate a specific work area for handling the compound, preferably within a chemical fume hood.[6]

    • Ensure the work area is clean and free of incompatible materials.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as detailed above.

  • Handling the Solid :

    • To minimize dust generation, handle the powder carefully.

    • When weighing, do so in a well-ventilated area or a fume hood.[5]

  • Preparing Solutions :

    • To prevent splashing, add the solvent to the solid.

    • Clearly label all containers with the contents and concentration.

Emergency Procedures: First Aid

In the event of exposure, follow these first aid measures:

  • Inhalation : If breathed in, move the person into fresh air. If breathing has stopped, give artificial respiration.[1][7]

  • Skin Contact : Wash off with soap and plenty of water.[1] If irritation persists after washing, seek medical attention.[7]

  • Eye Contact : Flush eyes with water as a precaution.[1] Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids, and seek medical attention.[7]

  • Ingestion : Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination.

  • Spill Cleanup :

    • Avoid dust formation.[1]

    • Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[1]

    • Do not let the product enter drains.[1]

  • Waste Disposal :

    • Dispose of unused product and contaminated packaging in accordance with federal, state, and local environmental control regulations.[8]

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in SPPS.[4] The following is a general protocol for its incorporation into a peptide chain.

  • Fmoc Deprotection : The Fmoc protecting group on the resin-bound peptide is removed using a 20% solution of piperidine in a suitable solvent like DMF.[9]

  • Washing : The resin is thoroughly washed to remove piperidine and byproducts.[9]

  • Activation and Coupling :

    • In a separate vessel, this compound is dissolved in an appropriate solvent (e.g., DMF) along with a coupling agent.[9]

    • An activator base is added to the solution.

    • This activated amino acid solution is then added to the resin.

    • The reaction is agitated for 1-2 hours at room temperature.[9]

  • Washing : The resin is washed again to remove any unreacted reagents.

  • Confirmation of Coupling : A qualitative test, such as the Kaiser test, can be performed to ensure the coupling reaction is complete.[10]

Chemical Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Containment Spill Containment cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Disposal Alert Alert others in the area Assess Assess the spill size and immediate risk Contain Contain the spill (use absorbent pads for liquids, cover solids to prevent dust) Alert->Contain Evacuate Evacuate immediate area if necessary PPE Don appropriate PPE Sweep Carefully sweep solid material Contain->Sweep Collect Collect in a labeled, sealed waste container Dispose Dispose of waste according to institutional and local regulations Sweep->Dispose Decontaminate Decontaminate the area with appropriate solvent Wash Wash hands thoroughly

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-4-nitro-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-4-nitro-L-phenylalanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.